molecular formula C7H15NO2 B3158400 3-[Ethyl(methyl)amino]-2-methylpropanoic acid CAS No. 857577-20-9

3-[Ethyl(methyl)amino]-2-methylpropanoic acid

Cat. No.: B3158400
CAS No.: 857577-20-9
M. Wt: 145.2 g/mol
InChI Key: OOHPGPJGSYBRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Ethyl(methyl)amino]-2-methylpropanoic acid is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[ethyl(methyl)amino]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-8(3)5-6(2)7(9)10/h6H,4-5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHPGPJGSYBRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid, a substituted β-amino acid of interest in synthetic and medicinal chemistry. This document consolidates available data on its structure, physicochemical properties, a proposed synthetic pathway, and analytical considerations. Due to the limited availability of public experimental data, this guide combines established information with theoretical and computed values to offer a robust resource for researchers. The hydrochloride salt form, which is commercially available, is also discussed. This guide is intended to serve as a foundational document to support further research and application development involving this compound.

Introduction

This compound (IUPAC Name: this compound) is a tertiary amine-containing β-amino acid. Its structure, featuring a chiral center at the α-carbon and a tertiary amino group, makes it a potentially valuable building block in the synthesis of more complex molecules, including peptidomimetics and pharmaceutical intermediates. The presence of both acidic (carboxylic acid) and basic (tertiary amine) functional groups imparts amphoteric properties to the molecule, influencing its solubility and potential for salt formation. Understanding the fundamental chemical properties of this compound is crucial for its effective utilization in research and development.

Chemical and Physical Properties

A comprehensive summary of the known and computed chemical and physical properties of this compound and its hydrochloride salt is presented below. It is important to note that much of the data for the free acid is computed, as extensive experimental characterization is not widely published.

Table 1: Physicochemical Properties

PropertyThis compoundThis compound hydrochloride
Molecular Formula C₇H₁₅NO₂C₇H₁₆ClNO₂[1]
Molecular Weight 145.20 g/mol 181.66 g/mol [1]
CAS Number 857577-20-9Not specified, refers to the hydrochloride salt of CAS 857577-20-9
Appearance Not specified (predicted to be solid or liquid)Solid[1]
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Data not availableData not available
pKa Data not availableData not available
InChI InChI=1S/C7H15NO2/c1-4-8(3)5-6(2)7(9)10/h6H,4-5H2,1-3H3,(H,9,10)1S/C7H15NO2.ClH/c1-4-8(3)5-6(2)7(9)10;/h6H,4-5H2,1-3H3,(H,9,10);1H[1]
SMILES CCN(C)CC(C)C(=O)OCl.CCN(C)CC(C)C(O)=O[1]

Synthesis and Purification

Proposed Synthetic Pathway

The proposed two-step synthesis is outlined below. This pathway is cost-effective and utilizes readily available starting materials.

Synthesis_Pathway cluster_reactants Starting Materials MA Methyl methacrylate Intermediate Methyl 3-[ethyl(methyl)amino]-2-methylpropanoate MA->Intermediate Michael Addition EMA N-Ethylmethylamine Product This compound Intermediate->Product Ester Hydrolysis (e.g., LiOH, H₂O/THF)

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a conceptual outline and would require optimization and validation in a laboratory setting.

Step 1: Michael Addition to form Methyl 3-[ethyl(methyl)amino]-2-methylpropanoate

  • To a solution of methyl methacrylate (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran (THF) at 0 °C, add N-ethylmethylamine (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude ester intermediate.

Step 2: Hydrolysis to this compound

  • Dissolve the crude methyl 3-[ethyl(methyl)amino]-2-methylpropanoate in a mixture of water and a co-solvent like THF.

  • Add a stoichiometric excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 2-3 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC or LC-MS.

  • Acidify the reaction mixture with an aqueous acid (e.g., 1M HCl) to a pH of approximately 7 to protonate the carboxylate. The product may precipitate or can be extracted.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

Purification of the final product can be achieved through several methods, depending on the physical state and purity of the crude material.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed.

  • Chromatography: Column chromatography on silica gel may be used for purification, although the amphoteric nature of the compound might require the use of a modified mobile phase (e.g., containing a small amount of acetic acid or triethylamine) to prevent streaking.

  • Salt Formation: Purification can also be achieved by forming the hydrochloride salt, which is often a crystalline solid and can be precipitated from a solution of the free base in an organic solvent by the addition of HCl (e.g., as a solution in dioxane or as a gas). The purified salt can then be neutralized to obtain the pure free base if desired.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra for this compound are not widely available in the public domain, the following techniques would be employed for its analysis.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), N-methyl group (singlet), the C2-methyl group (doublet), the C2 proton (multiplet), and the C3 methylene protons (diastereotopic multiplets). The carboxylic acid proton would likely be a broad singlet.
¹³C NMR Resonances for the carboxylic acid carbonyl carbon, the two carbons of the ethyl group, the N-methyl carbon, the C2-methyl carbon, and the C2 and C3 carbons of the propanoic acid backbone.
Mass Spectrometry (MS) The molecular ion peak [M]+ at m/z 145.20. Common fragmentation patterns would involve loss of the carboxylic acid group and cleavage adjacent to the nitrogen atom.
Infrared (IR) Spectroscopy A broad O-H stretch from the carboxylic acid, C-H stretching from the alkyl groups, a C=O stretch for the carbonyl group, and C-N stretching vibrations.

Safety and Handling

The hydrochloride salt of this compound is classified as a combustible solid.[1] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.[1]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Potential Applications

While specific applications for this compound have not been extensively documented, its structural features suggest potential utility in several areas of research and development:

  • Pharmaceutical Synthesis: As a chiral building block, it can be incorporated into the synthesis of novel drug candidates. The tertiary amine and carboxylic acid functionalities provide handles for further chemical modification.

  • Peptidomimetics: The β-amino acid structure can be used to create peptidomimetics with altered conformational properties and improved resistance to enzymatic degradation compared to natural peptides.

  • Material Science: The amphoteric nature of the molecule could be exploited in the development of new polymers or functional materials.

Conclusion

This compound is a compound with significant potential for application in various fields of chemical research, particularly in drug discovery and development. This guide has provided a consolidated overview of its chemical properties, including a proposed synthetic route and analytical considerations. The lack of extensive publicly available experimental data highlights an opportunity for further research to fully characterize this molecule and explore its utility. The information presented herein is intended to provide a solid foundation for researchers and scientists to build upon in their future work with this intriguing β-amino acid.

References

  • PubChem. This compound. [Link]

Sources

A Technical Guide to the Synthesis and Application of N-ethyl-N-methyl-β-aminoisobutyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of N-ethyl-N-methyl-β-aminoisobutyric acid and its derivatives. Recognizing the specificity of this molecular scaffold, this document builds upon foundational principles of organic synthesis and the known biological significance of the parent molecule, β-aminoisobutyric acid (BAIBA). We present detailed synthetic strategies, including methods for constructing the β-amino acid backbone, achieving selective N-alkylation to form the tertiary amine, and subsequent derivatization of the carboxylic acid moiety. This guide is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, step-by-step experimental protocols to enable the exploration of this compound class for novel therapeutic development.

Introduction: The Scientific Rationale

β-aminoisobutyric acid (BAIBA) is a non-proteinogenic amino acid that has garnered significant scientific interest.[1][2] It is a catabolite of the amino acid valine and the nucleobase thymine.[1][2][3] Functioning as a myokine—a substance secreted by skeletal muscles—BAIBA's circulating levels increase during physical exercise.[1][3][4] Research has illuminated its role as a signaling metabolite with protective effects against metabolic disorders.[1][2][3][5] Specifically, BAIBA has been shown to induce the "browning" of white adipose tissue, a process that increases fatty acid oxidation and improves insulin sensitivity, suggesting its potential as a therapeutic agent for metabolic syndrome and related conditions.[1][3][4]

The core hypothesis for investigating N-ethyl-N-methyl-β-aminoisobutyric acid derivatives is twofold:

  • Modulating Pharmacokinetics: The addition of small alkyl groups (ethyl and methyl) to the nitrogen atom can significantly alter the compound's lipophilicity, membrane permeability, and metabolic stability. This can lead to improved oral bioavailability and a more favorable pharmacokinetic profile compared to the parent BAIBA molecule.

  • Enhancing Target Engagement: While the precise molecular targets of BAIBA are still under investigation, N-alkylation can influence how the molecule interacts with receptors or enzymes.[3] For instance, it is known to act on peroxisome proliferator-activated receptors (PPARs).[3] Altering the steric and electronic properties of the amine group could enhance binding affinity or selectivity for specific biological targets.

This guide provides the necessary chemical framework to synthesize and explore these novel derivatives, enabling the scientific community to probe their therapeutic potential.

Part 1: Synthetic Strategies and Core Methodologies

The synthesis of N-ethyl-N-methyl-β-aminoisobutyric acid derivatives can be logically dissected into three key stages: formation of the β-amino acid scaffold, sequential N-alkylation, and functionalization of the carboxyl group.

Synthesis of the β-Aminoisobutyric Acid Backbone

Accessing the core β-aminoisobutyric acid structure is the foundational step. Several robust methods exist in organic chemistry for the synthesis of β-amino acids.[6][7] Common strategies include conjugate additions to Michael acceptors and Mannich-type reactions.[6] For the specific 2-methyl-3-amino-propanoic acid structure, a practical approach begins with readily available precursors.

N-Alkylation: The Path to a Tertiary Amine

Creating the N-ethyl-N-methyl substitution requires a controlled, sequential alkylation of the primary amine of the β-aminoisobutyric acid ester. Direct alkylation of amines with alkyl halides can be challenging to control and often results in a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[8] Therefore, a more strategic approach, such as reductive amination, is strongly recommended for achieving high yields of the desired tertiary amine.[9]

Reductive amination involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine, which is then reduced in situ to the corresponding amine.[9][10] This method is highly efficient and is a cornerstone of modern amine synthesis.[9]

Logical Workflow for N-Alkylation:

The process begins with the N-ethylated secondary amine as an intermediate, which is then subjected to a second reductive amination to introduce the methyl group.

G cluster_0 Step 1: N-Ethylation cluster_1 Step 2: N-Methylation A β-Aminoisobutyric Acid Ester (Primary Amine) I1 A->I1 B Acetaldehyde B->I1 C Reducing Agent (e.g., NaBH(OAc)₃) D N-ethyl-β-aminoisobutyric Acid Ester (Secondary Amine) C->D E N-ethyl-β-aminoisobutyric Acid Ester (Secondary Amine) I1->D Reductive Amination I2 E->I2 F Formaldehyde F->I2 G Reducing Agent (e.g., NaBH₃CN) H N-ethyl-N-methyl-β-aminoisobutyric Acid Ester (Tertiary Amine) G->H I2->H Reductive Amination

Caption: Sequential reductive amination workflow.

Derivatization of the Carboxylic Acid

With the core tertiary amine structure synthesized, the final step involves modifying the carboxylic acid (or its ester precursor) to generate a library of derivatives. The most common derivatives are amides, which are highly prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding.

Amide Bond Formation: The coupling of the N-ethyl-N-methyl-β-aminoisobutyric acid with a diverse range of primary or secondary amines is a key strategy. This is typically achieved using standard peptide coupling reagents.[][12] For sterically hindered amines or acids, specialized protocols may be necessary to achieve high yields.[13][14][15]

Experimental Workflow for Amide Coupling:

G cluster_input Reactants cluster_reagents Reagents A N-ethyl-N-methyl-β- aminoisobutyric Acid E Amide Derivative A->E Amide Coupling Reaction B Amine (R-NH₂) B->E Amide Coupling Reaction C Coupling Reagent (e.g., HATU, EDCI) C->E Amide Coupling Reaction D Base (e.g., DIPEA) D->E Amide Coupling Reaction

Caption: General workflow for amide derivative synthesis.

Part 2: Purification and Structural Characterization

Rigorous purification and characterization are essential to confirm the identity and purity of the synthesized derivatives.

Purification Techniques
TechniqueApplicationRationale
Flash Column Chromatography Primary purification of crude reaction mixtures.Separates the desired product from unreacted starting materials, reagents, and byproducts based on polarity.
Preparative HPLC Final purification to achieve high purity (>95%).Offers higher resolution separation for closely related impurities or diastereomers.
Liquid-Liquid Extraction Initial workup to remove water-soluble or acid/base-soluble impurities.A fundamental and efficient first step post-reaction to simplify the crude mixture before chromatography.
Structural Characterization

Confirmation of the target structure relies on a combination of spectroscopic methods.

TechniqueInformation YieldedKey Signals for N-ethyl-N-methyl-β-aminoisobutyric Acid Derivatives
¹H NMR Spectroscopy Provides information on the proton environment, including connectivity and stereochemistry.[16][17][18]- Singlet for the N-methyl group.- Quartet and triplet for the N-ethyl group.- Signals corresponding to the β-aminoisobutyric backbone.- Signals for the R-group in amide derivatives.
¹³C NMR Spectroscopy Shows the number and electronic environment of unique carbon atoms.- Distinct signals for the N-methyl and N-ethyl carbons.- Carbonyl signal (C=O) for the acid/ester/amide.- Signals for the backbone carbons.
Mass Spectrometry (MS) Determines the molecular weight of the compound. High-resolution MS (HRMS) confirms the elemental composition.- A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the target derivative.

Part 3: Potential Biological Applications and Future Directions

The derivatives synthesized through the methods described herein serve as valuable tool compounds for a range of biological investigations.

  • Metabolic Disease Research: The primary application is in the study of metabolic syndrome, type 2 diabetes, and obesity.[3][19] These derivatives can be tested in cellular assays (e.g., adipocyte browning assays) and in animal models of diet-induced obesity to evaluate their efficacy relative to BAIBA.[3][4]

  • Pharmacokinetic Studies: A key objective is to determine if N-alkylation improves drug-like properties. In vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays and in vivo pharmacokinetic studies in rodents are critical next steps.

  • Target Identification: These compounds can be used as chemical probes to help identify the specific receptors and signaling pathways through which BAIBA and its analogs exert their biological effects.[2][5]

Future work should focus on establishing a clear Structure-Activity Relationship (SAR) by synthesizing and testing a diverse library of amide derivatives. This will provide crucial insights into which chemical modifications enhance potency and selectivity, guiding the design of next-generation therapeutic candidates.

Part 4: Exemplary Experimental Protocols

The following protocols are illustrative and based on established chemical transformations. Researchers should adapt them based on the specific substrate and scale.

Protocol 4.1: Synthesis of N-ethyl-N-methyl-β-aminoisobutyric Acid Methyl Ester

Step A: N-Ethylation via Reductive Amination

  • To a solution of methyl 3-amino-2-methylpropanoate (1.0 eq) in dichloromethane (DCM, 0.2 M), add acetaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield methyl 3-(ethylamino)-2-methylpropanoate.

Step B: N-Methylation via Reductive Amination

  • Dissolve the N-ethyl intermediate (1.0 eq) from Step A in methanol (MeOH, 0.2 M).

  • Add aqueous formaldehyde (37% solution, 1.5 eq).

  • Cool the solution to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by adding 1 M HCl until the pH is ~2 to decompose excess hydride reagent.

  • Basify the solution with 2 M NaOH to pH ~9-10.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude tertiary amine.

  • Purify by flash column chromatography to obtain pure N-ethyl-N-methyl-β-aminoisobutyric acid methyl ester.

Protocol 4.2: Saponification to the Carboxylic Acid
  • Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq).

  • Stir at room temperature for 4-6 hours until the reaction is complete (monitored by LC-MS).

  • Acidify the reaction mixture to pH ~4-5 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield N-ethyl-N-methyl-β-aminoisobutyric acid.

Protocol 4.3: Amide Coupling with Benzylamine (Example)
  • Dissolve N-ethyl-N-methyl-β-aminoisobutyric acid (1.0 eq), benzylamine (1.1 eq), and HATU (1.2 eq) in dimethylformamide (DMF, 0.1 M).

  • Add N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir at room temperature for 12 hours.

  • Dilute the reaction with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final amide derivative.

References

  • Tanianskii, D. A., Jarzebska, N., Birkenfeld, A. L., O'Sullivan, J. F., & Rodionov, R. N. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Nutrients, 11(3), 524. [Link]

  • Semantic Scholar. (2018). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Journal of Biomedical Science. [Link]

  • ACS Publications. (n.d.). Development of β-Amino Acid Dehydrogenase for the Synthesis of β-Amino Acids via Reductive Amination of β-Keto Acids. ACS Catalysis. [Link]

  • ResearchGate. (2006). Efficient Synthesis of Tertiary Amines from Secondary Amines. Tetrahedron Letters. [Link]

  • YouTube. (2019). synthesis of tertiary amines. [Link]

  • Taylor & Francis Online. (2018). Efficient synthesis of tertiary amine by direct N-alkylation of secondary amine with carboxylic acid using Ni (0) encat catalyst. Polycyclic Aromatic Compounds. [Link]

  • ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry. [Link]

  • Quora. (2021). What is the procedure for the synthesis of tertiary amines in the lab (amines, chemistry)? [Link]

  • Wikipedia. (n.d.). 3-Aminoisobutyric acid. [Link]

  • ResearchGate. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Physiology. [Link]

  • National Center for Biotechnology Information. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Physiology. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • National Center for Biotechnology Information. (2023). Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (n.d.). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PLoS One. [Link]

  • ResearchGate. (2013). Intermolecular reductive amination of amino acid- derived b –ketoesters. PLoS ONE. [Link]

  • ResearchGate. (2015). The Synthesis of Sterically Hindered Amides. Chimia. [Link]

  • University of Illinois at Urbana-Champaign. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. [Link]

  • National Center for Biotechnology Information. (n.d.). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition. [Link]

  • National Center for Biotechnology Information. (2002). Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Intermolecular reductive amination of amino acid-derived β–ketoesters. [Link]

  • ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Angewandte Chemie International Edition. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • National Center for Biotechnology Information. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. [Link]

  • BEVITAL AS. (n.d.). β-Amino-isobutyrate. [Link]

  • Copernicus Publications. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. [Link]

  • National Center for Biotechnology Information. (2019). NMR-based metabolite studies with 15N amino acids. Metabolites. [Link]

  • CSIRO Publishing. (1991). Studies on the Stereochemical Characterization of N-Methylated Amino Acids. Australian Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Beta-Aminoisobutyric Acid. PubChem. [Link]

  • Copernicus Publications. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. [Link]

  • Wikipedia. (n.d.). 2-Aminoisobutyric acid. [Link]

  • FooDB. (2011). Showing Compound (R)-beta-Aminoisobutyric acid (FDB022955). [Link]

  • National Center for Biotechnology Information. (n.d.). L-beta-Aminoisobutyric acid. PubChem. [Link]

Sources

Next-Generation Metabolic Modulators: A Technical Guide to BAIBA Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Novel BAIBA (Beta-aminoisobutyric acid) Analogs for Metabolic Research Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The search for "exercise mimetics"—compounds that recapitulate the metabolic benefits of physical activity without exertion—has centered on Beta-aminoisobutyric acid (BAIBA) . A non-proteinogenic amino acid secreted by contracting skeletal muscle, L-BAIBA acts as a myokine that induces the "browning" of white adipose tissue (WAT) and improves hepatic lipid metabolism.[1]

Despite its promise, native BAIBA suffers from pharmacokinetic limitations typical of small zwitterionic metabolites: rapid renal clearance, poor passive membrane permeability, and low potency requiring high physiological concentrations (micromolar range) to elicit effects. This guide outlines the rationale and methodology for developing novel BAIBA analogs designed to overcome these hurdles, providing a roadmap from rational drug design to experimental validation.

Mechanistic Foundation: The Muscle-Adipose-Bone Axis

Understanding the signaling architecture is prerequisite to analog design. BAIBA operates via a dual-target mechanism depending on the tissue type.

The Signaling Pathway[1]
  • Biogenesis: PGC-1α overexpression in muscle (simulating exercise) upregulates the catabolism of L-Valine, generating L-BAIBA.

  • Adipose Target (Metabolic): BAIBA enters white adipocytes and activates PPARα (Peroxisome Proliferator-Activated Receptor alpha). This nuclear receptor drive the transcription of thermogenic genes (UCP1, Cidea), converting energy-storing white fat into energy-burning "beige" fat.

  • Bone/Osteocyte Target (Survival): BAIBA binds to MRGPRD (Mas-related G protein-coupled receptor type D), a GPCR on osteocytes, preventing ROS-induced apoptosis and preserving bone density during unloading.

Visualization of Signaling Architecture

BAIBA_Pathway cluster_Adipose White Adipocyte cluster_Bone Osteocyte Muscle Skeletal Muscle (Contracting) PGC1a PGC-1α (Up-regulation) Muscle->PGC1a Valine L-Valine Catabolism PGC1a->Valine Activates L_BAIBA L-BAIBA (Secreted Myokine) Valine->L_BAIBA Metabolic Flux PPARa PPARα (Nuclear Receptor) L_BAIBA->PPARa Transport & Binding MRGPRD MRGPRD (GPCR) L_BAIBA->MRGPRD Ligand Binding UCP1 UCP1 / Cidea (Thermogenesis) PPARa->UCP1 Transcription Browning Beiging Phenotype (Fat Oxidation) UCP1->Browning ROS ROS Scavenging (Mitochondrial Protection) MRGPRD->ROS Signaling Cascade

Caption: The dual-action pathway of L-BAIBA linking muscle activity to adipose browning (via PPARα) and bone protection (via MRGPRD).

Strategic Design of Novel Analogs

To transition from a metabolite to a drug candidate, we must address the Structure-Activity Relationship (SAR) limitations of native BAIBA.

Strategy A: Bioavailability Enhancement (Prodrugs)

Native BAIBA is zwitterionic at physiological pH, limiting passive diffusion across the intestinal epithelium and cell membranes.

  • Approach: Mask the carboxylic acid with an alkyl ester or an amino-acid promoiety.

  • Candidate Class: BAIBA-Alkyl Esters (e.g., BAIBA-Ethyl Ester).

  • Mechanism: Lipophilic esters cross membranes via passive diffusion. Intracellular esterases hydrolyze the ester, releasing active BAIBA directly into the cytosol/nucleus where PPARα resides.

Strategy B: Metabolic Stability (Bioisosteres)

BAIBA is degraded by aminotransferases (e.g., ABAT) and excreted rapidly.

  • Approach: Fluorination.[2][3][4] The C-F bond is metabolically stable and mimics the steric size of C-H.

  • Candidate Class: α-Fluoro-BAIBA .

  • Mechanism: Placing a fluorine atom at the alpha-position (adjacent to the carboxyl group) prevents enzymatic abstraction of the alpha-proton, blocking transamination degradation pathways while maintaining receptor affinity.

Strategy C: Potency Optimization (Conformational Restriction)

BAIBA is a flexible molecule. Locking it into its bioactive conformation can increase affinity for the MRGPRD receptor.

  • Approach: Cyclization.

  • Candidate Class: Cyclopropyl-BAIBA (2-aminocyclopropanecarboxylic acid derivatives).

  • Mechanism: Constraining the beta-amino acid backbone reduces the entropic penalty of binding to the GPCR, potentially converting a micromolar agonist into a nanomolar one.

Comparative Properties Table
FeatureNative L-BAIBABAIBA-Ethyl Ester (Prodrug)α-Fluoro-BAIBA (Bioisostere)Cyclopropyl-BAIBA (Rigid)
Primary Goal Baseline ControlOral BioavailabilityMetabolic Half-lifeReceptor Potency (MRGPRD)
Membrane Permeability Low (Zwitterion)High (Lipophilic)ModerateModerate
Metabolic Stability Low (Rapid Clearance)Low (Rapid Hydrolysis)High (Blocked Metabolism)High
Predicted Potency Low (

M range)
High (Intracellular Accumulation)MediumVery High (nM range)

Experimental Validation Protocols

Trustworthy data requires rigorous validation. Below are the standard operating procedures (SOPs) for validating BAIBA analogs.

In Vitro Validation: Adipocyte Browning Assay

Objective: Quantify the ability of analogs to induce thermogenic gene expression in white adipocytes.

Protocol:

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM + 10% Calf Serum.

  • Differentiation: At confluence (Day 0), switch to Differentiation Medium (DMEM + 10% FBS + IBMX + Dexamethasone + Insulin).

  • Treatment: On Day 2, switch to Maintenance Medium (DMEM + 10% FBS + Insulin). Add Native BAIBA (10

    
    M positive control) or Analogs (0.1, 1, 10 
    
    
    
    M). Refresh media/drug every 2 days.
  • Harvest: On Day 8, lyse cells using TRIzol reagent.

  • Readout (qPCR): Extract RNA, synthesize cDNA, and perform qPCR for UCP1 (Target) and 36B4 (Housekeeping).

    • Success Criteria: Analog induces >2-fold increase in UCP1 mRNA relative to vehicle, preferably at lower concentrations than native BAIBA.

In Vivo Validation: Diet-Induced Obesity (DIO) Model

Objective: Assess systemic metabolic improvements (weight loss, glucose tolerance).

Protocol:

  • Induction: Feed C57BL/6J mice a High-Fat Diet (60% kcal fat) for 8-12 weeks until obese.

  • Grouping: Randomize into 4 groups (n=10/group):

    • Vehicle (Saline).

    • Native L-BAIBA (100 mg/kg/day, oral gavage).

    • Analog Low Dose (10 mg/kg/day).

    • Analog High Dose (50 mg/kg/day).

  • Dosing: Administer daily for 4 weeks.

  • Metabolic Phenotyping:

    • Weekly: Body weight and food intake.

    • Week 3: Glucose Tolerance Test (GTT). Fast mice 6h, inject Glucose (1g/kg IP), measure blood glucose at 0, 15, 30, 60, 120 min.

    • Termination: Harvest Inguinal White Adipose Tissue (iWAT) for histology (H&E staining for multilocular "beige" cells) and UCP1 protein analysis (Western Blot).

Screening Workflow Visualization

Screening_Workflow Library Analog Library (Esters, Fluorinated, Cyclic) Screen_InVitro In Vitro Screen (3T3-L1 Adipocytes) Library->Screen_InVitro Hit_Select Hit Selection (>2x UCP1 Induction) Screen_InVitro->Hit_Select qPCR Readout PK_Study PK Profiling (Plasma Stability/Half-life) Hit_Select->PK_Study InVivo_DIO In Vivo Efficacy (DIO Mouse Model) PK_Study->InVivo_DIO If Stable Lead Lead Candidate InVivo_DIO->Lead Weight Loss + GTT

Caption: A funnel-based screening pipeline filtering analogs from chemical design through in vitro efficacy to in vivo metabolic validation.

References

  • Roberts, L. D., et al. (2014). β-Aminoisobutyric acid induces browning of white fat and hepatic β-oxidation and is inversely correlated with cardiometabolic risk factors. Cell Metabolism, 19(1), 96-108. Link

  • Tanianskii, D. A., et al. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism.[5] Nutrients, 11(3), 524.[5] Link

  • Kitase, Y., et al. (2018). β-Aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. Cell Reports, 22(6), 1531-1544. Link

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180. (Reference for beta-amino acid conformational restriction). Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Technical Guide: Non-Proteinogenic Beta-Amino Acid Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of non-proteinogenic


-amino acids into bioactive peptides has shifted from academic curiosity to a cornerstone of modern peptidomimetic drug design. Unlike their 

-amino acid counterparts,

-amino acids possess an additional methylene group (

) in the backbone, conferring unique resistance to proteolytic degradation and the ability to adopt discrete, stable secondary structures known as "foldamers."

This guide provides a rigorous technical analysis of


-amino acid building blocks, focusing on their structural classification, scalable synthesis via Arndt-Eistert homologation, and integration into Solid-Phase Peptide Synthesis (SPPS). It is designed for researchers requiring actionable protocols and mechanistic insight.

Part 1: Structural Classification & Pharmacological Significance

The defining feature of a


-amino acid is the position of the amino group relative to the carboxylate. While 

-amino acids have both groups attached to the C

,

-amino acids separate them by two carbon atoms (C

and C

).
Nomenclature and Substitution Patterns

The biological activity and folding propensity of a


-peptide are dictated by the substitution pattern.
  • 
    -Amino Acids:  The side chain (
    
    
    
    ) is attached to the
    
    
    -carbon (adjacent to nitrogen). These are derived from the homologation of natural
    
    
    -amino acids.
  • 
    -Amino Acids:  The side chain is attached to the 
    
    
    
    -carbon (adjacent to carbonyl). These require distinct synthetic routes (e.g., alkylation of enolates).
  • Cyclic

    
    -Amino Acids:  The backbone is constrained within a ring (e.g., APC, ACHC), imposing rigid conformational restrictions essential for specific helix types.
    
Pharmacological Causality: The Proteolytic Shield

The primary driver for using


-amino acids in drug development is proteolytic stability . Endogenous proteases (trypsin, chymotrypsin, pepsin) evolved to recognize the specific spatial arrangement of the amide bond and side chains in 

-peptides. The insertion of the extra methylene unit distorts this scissile bond geometry, rendering the backbone unrecognizable to most hydrolases.

Key Insight: This stability extends the plasma half-life of peptide drugs from minutes to hours or days, as exemplified by GLP-1 analogs.

BetaAA_Classification Root Beta-Amino Acid Building Blocks Acyclic Acyclic Systems Root->Acyclic Cyclic Cyclic Systems (Rigid) Root->Cyclic Beta3 Beta-3 (β³) (Sidechain at C-beta) Most Common Acyclic->Beta3 Beta2 Beta-2 (β²) (Sidechain at C-alpha) Acyclic->Beta2 Beta23 Beta-2,3 (β²,³) (Disubstituted) Acyclic->Beta23 ACHC ACHC (Cyclohexyl) Cyclic->ACHC ACPC ACPC (Cyclopentyl) Cyclic->ACPC

Figure 1: Structural hierarchy of


-amino acid building blocks. 

variants are most accessible via homologation of natural amino acids.

Part 2: Synthetic Methodologies

For drug development, access to enantiopure building blocks is non-negotiable. We examine two dominant routes: the chemical Arndt-Eistert Homologation and Biocatalytic Resolution.

Protocol A: Arndt-Eistert Homologation (The Gold Standard)

This method converts an N-protected


-amino acid into its 

-homologue. It preserves stereochemistry (

ee retention) via the Wolff rearrangement.

Safety Critical: This reaction generates diazomethane (


), which is explosive and toxic.
  • Modern Adaptation: Use (trimethylsilyl)diazomethane (

    
    ) or in-situ generation in flow reactors to mitigate risk.
    
Step-by-Step Workflow:
  • Activation: React N-protected

    
    -amino acid (Fmoc/Boc) with isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) at -15°C to form the mixed anhydride.
    
    • Causality: Low temperature prevents racemization of the activated species.

  • Diazotization: Add diazomethane (excess) to the mixed anhydride.

    • Observation: Formation of a bright yellow

      
      -diazoketone.
      
  • Wolff Rearrangement: Dissolve diazoketone in THF/Water (10:1). Add Silver Benzoate (

    
    ) catalyst. Sonicate or exclude light.
    
    • Mechanism:[1][2][3]

      
       catalyzes the loss of 
      
      
      
      , generating a highly reactive ketene intermediate. Water attacks the ketene to form the
      
      
      -amino acid.

ArndtEistert Start N-Protected Alpha-AA Step1 Mixed Anhydride (Activation) Start->Step1 IBCF, NMM -15°C Step2 Alpha-Diazoketone (Yellow Int.) Step1->Step2 CH2N2 Step3 Wolff Rearrangement (Ag+ Catalyst) Step2->Step3 -N2 Ketene Formation End Beta-Homo Amino Acid Step3->End H2O Nucleophile

Figure 2: The Arndt-Eistert homologation pathway. The Wolff rearrangement is the stereo-determining step.

Protocol B: Enzymatic Kinetic Resolution

For industrial scaling, biocatalysis offers a greener alternative, particularly for


-amino acids or cyclic variants where homologation is difficult.
  • Enzyme: Candida antarctica Lipase B (CAL-B).[4]

  • Substrate: Racemic

    
    -amino esters.
    
  • Process: CAL-B selectively hydrolyzes the (

    
    )-enantiomer ester (typically) into the acid, leaving the (
    
    
    
    )-ester untouched.
  • Advantage: Avoids high-energy diazo intermediates; runs at ambient temperature.

Part 3: Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating


-amino acids into SPPS presents unique physicochemical challenges. The 

-amino group is more basic than an

-amino group, but the coupling kinetics are significantly slower due to steric bulk and the flexibility of the extra methylene group.
The Aggregation Challenge

-Peptides have a strong propensity to form secondary structures (helices/sheets) on the resin as early as the 4th or 5th residue. This aggregation collapses the resin network, preventing reagent diffusion.
Optimized Coupling Protocol

Standard reagents (DIC/HOBt) are often insufficient.

ParameterRecommendation for ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

-Peptides
Rationale
Coupling Reagent HATU or PyAOP Azabenzotriazole-based reagents facilitate faster activation to overcome steric hindrance.
Base HOAt / DIEA (Collidine)HOAt reduces racemization; Collidine is a weaker base, minimizing side reactions during slow couplings.
Solvent System DMF / DCM (1:1) or NMPMixed solvents disrupt inter-chain hydrogen bonding (aggregation).
Monitoring Chloranil Test The Kaiser test (ninhydrin) often yields false negatives for

-amines. Chloranil is more sensitive for secondary/hindered amines.
Self-Validating Workflow (The "Double Couple" Rule):
  • De-protection: 20% Piperidine in DMF (2 x 10 min).

  • Wash: DMF (5x), DCM (5x).

  • Coupling 1: 3 eq. Fmoc-

    
    -AA, 2.9 eq. HATU, 6 eq. DIEA. Reaction time: 2 hours.
    
  • Check: Perform Chloranil test.

    • If Blue: Incomplete. Proceed to Coupling 2.

    • If Colorless: Complete. Cap with Acetic Anhydride.

  • Coupling 2 (if needed): Use PyBOP or change solvent to NMP to disrupt aggregation.

SPPS_Workflow Start Resin-Bound Peptide (Fmoc Removed) Couple1 Coupling 1: HATU / HOAt / DIEA (2 Hours) Start->Couple1 Test Chloranil Test Couple1->Test ResultPos Positive (Blue) Incomplete Test->ResultPos Fail ResultNeg Negative (Clear) Complete Test->ResultNeg Pass Couple2 Coupling 2: Change Solvent (NMP) Microwave Assist ResultPos->Couple2 Cap Capping: Ac2O / Pyridine ResultNeg->Cap Couple2->Cap Next Next Cycle Cap->Next

Figure 3: Logic flow for SPPS of


-peptides. Note the mandatory Chloranil verification step.

Part 4: Structural Biology & Foldamers[6]

The term "Foldamer" (coined by Gellman) describes oligomers that adopt predictable secondary structures in solution.


-Peptides are the archetypal foldamers.
The Helix Nomenclature

Unlike


-helices (3.6 residues/turn, 13-atom H-bond ring), 

-peptide helices are defined by the hydrogen bond ring size:
  • 14-Helix: Formed by

    
    -peptides .[5]
    
    • Structure: H-bond between

      
       and 
      
      
      
      .
    • Geometry: ~3 residues per turn.

    • Significance: Structurally distinct from

      
      -helices; excellent for disrupting protein-protein interactions without being degraded.
      
  • 12-Helix: Formed by cyclic

    
    -residues  (e.g., ACPC, ACHC).
    
    • Structure: More compact; H-bond between

      
       and 
      
      
      
      .
Case Study: Sitagliptin (Januvia®)

Sitagliptin is a Dipeptidyl Peptidase-4 (DPP-4) inhibitor for Type 2 Diabetes.

  • Core Structure: Contains a

    
    -amino acid moiety: (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.[6]
    
  • Role of

    
    -AA:  The 
    
    
    
    -amino acid fragment mimics the N-terminal cleavage site of GLP-1 but prevents the DPP-4 enzyme from cleaving the bond. This is a classic example of using a
    
    
    -amino acid to "freeze" a transition state analog while conferring metabolic stability.

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta.[7]

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996). "Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers."[7] Journal of the American Chemical Society.[8]

  • Podlech, J., & Seebach, D. (1995).[1][9] "On the preparation of beta-amino acids from alpha-amino acids using the Arndt-Eistert reaction: Scope, limitations and stereoselectivity." Liebigs Annalen.

  • Hansen, K. B., et al. (2009).[8] "Highly Efficient Synthesis of Sitagliptin." Journal of the American Chemical Society.[8]

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). "Beta-amino acids: Versatile peptidomimetics."[10] Current Medicinal Chemistry.

Sources

Technical Guide: Solubility & Stability Profiling of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid HCl

[1]

Executive Summary & Compound Identity

This compound HCl is a functionalized

1


1

Chemical Identity Table
ParameterDetail
IUPAC Name This compound hydrochloride
Molecular Formula

Molecular Weight 181.66 g/mol (Salt) / 145.20 g/mol (Free Base)
Key Functional Groups Carboxylic Acid (

), Tertiary Amine (

)
Chirality The C2 position is chiral.[2][3][4][5][6] Commercial sources typically supply the racemate unless specified as (2R) or (2S).
Physical State White to off-white crystalline solid (Hygroscopic)

Physicochemical Characterization Strategy

As an Application Scientist, I strongly advise against assuming standard amino acid behavior. The HCl salt form dominates the solubility profile, rendering the compound highly hydrophilic. However, the stability is governed by the potential for


1
Predicted Solubility Profile

The compound exists as a hydrochloride salt, ensuring high solubility in aqueous media. However, its solubility is pH-dependent due to the zwitterionic nature of the free amino acid.[1]

Solvent SystemPredicted SolubilityMechanistic Rationale
Water (pH < 4) High (>100 mg/mL) Fully protonated species (

). The chloride counterion ensures lattice energy is easily overcome by hydration.
Phosphate Buffer (pH 7.4) Moderate-High Exists primarily as a zwitterion. Solubility remains high due to charge separation, though lower than acidic pH.
Methanol/Ethanol Moderate Soluble due to the polar nature of the salt and the ethyl/methyl alkyl chains.
Dichloromethane (DCM) Low/Negligible The ionic lattice of the HCl salt is incompatible with non-polar chlorinated solvents.
DMSO High Universal polar aprotic solvent; suitable for stock solution preparation (>50 mM).
Mechanism of Instability: The Retro-Michael Risk

The most critical stability threat to this molecule is thermal or base-catalyzed


-elimination1
  • Mechanism: Under basic conditions or high heat, the acidic proton at the C2 position (alpha to carbonyl) can be abstracted. This leads to the elimination of the amine (ethyl(methyl)amine) and the formation of methacrylic acid .

  • Significance: This degradation pathway is irreversible and results in the loss of the active pharmaceutical ingredient (API) or building block.

Experimental Protocols

To validate the profile of your specific lot, the following self-validating protocols are recommended. These workflows ensure data integrity and reproducibility.

Protocol A: pH-Dependent Solubility Determination

Objective: To define the solubility boundary and identify the pH of maximum precipitation (pHmax).[1]

Reagents: Universal Buffer (Britton-Robinson), 0.1 N HCl, 0.1 N NaOH.

  • Preparation: Weigh 50 mg of compound into five separate 2 mL HPLC vials.

  • Solvent Addition: Add 500 µL of buffer adjusted to pH 1.2, 4.0, 6.8, 7.4, and 10.0 respectively.

  • Equilibration: Vortex for 1 hour at 25°C. If fully dissolved, add more solid until saturation is observed (visible precipitate).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Quantification: Dilute the supernatant 100x with water and analyze via HPLC-UV (210 nm) or LC-MS.

  • Validation: Check the final pH of the supernatant; the dissolved compound may shift the buffer pH.

Protocol B: Forced Degradation (Stress Testing)

Objective: To confirm the susceptibility to

1
  • Acid Stress: Dissolve to 1 mg/mL in 1 N HCl. Heat at 60°C for 24 hours.

  • Base Stress (CRITICAL): Dissolve to 1 mg/mL in 0.1 N NaOH. Heat at 40°C for 4 hours. Note: Monitor closely for the formation of methacrylic acid.[1]

  • Oxidative Stress: Dissolve to 1 mg/mL in 3%

    
    . Store at RT for 24 hours. Target: N-oxide formation on the tertiary amine.
    
  • Analysis: Analyze via LC-MS to identify degradation masses (M-45 for amine loss, M+16 for N-oxidation).

Visualizing the Stability Workflow

The following diagram illustrates the decision matrix for stability testing, highlighting the critical "Go/No-Go" decision points based on the

StabilityWorkflowStartStart: this compound HClSolubilityCheckStep 1: Solubility Screening(Water, DMSO, MeOH)Start->SolubilityCheckStressTestStep 2: Forced DegradationSolubilityCheck->StressTestAcidPathAcid Stress (1N HCl)Risk: Hydrolysis (Low)StressTest->AcidPathBasePathBase Stress (0.1N NaOH)Risk: Retro-Michael Elimination (High)StressTest->BasePathOxPathOxidation (H2O2)Risk: N-Oxide FormationStressTest->OxPathAnalysisStep 3: LC-MS AnalysisAcidPath->AnalysisBasePath->AnalysisOxPath->AnalysisReportGenerate Stability ProfileAnalysis->Report

Caption: Workflow for stability profiling. Note the critical path (Red) for Base Stress due to the high risk of amine elimination in

1

Storage and Handling Recommendations

Based on the chemical structure and salt form, the following storage conditions are mandatory to maintain purity >98%:

  • Hygroscopicity Control: The HCl salt is prone to absorbing atmospheric moisture. Store in a tightly sealed container with desiccant.

    • Impact: Moisture uptake can lead to hydrolysis or caking, making precise weighing difficult.

  • Temperature: Store at -20°C for long-term storage. Short-term storage at 2-8°C is acceptable.[1]

  • Solution Stability:

    • Aqueous solutions should be prepared fresh.

    • If storage is necessary, freeze at -80°C.[1]

    • Avoid storing in basic buffers (pH > 8) for extended periods.

References

  • Sigma-Aldrich. this compound hydrochloride Product Page. (Accessed 2025).[3][5][7][8] Link

  • PubChem. Compound Summary for this compound. National Library of Medicine.[3] Link

  • Santa Cruz Biotechnology. 3-[Ethyl(methyl)amino]propanoic acid hydrochloride Product Data. Link

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1] Helvetica Chimica Acta. (General reference for Beta-amino acid stability).

Methodological & Application

Application Note: Optimized Synthesis of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acids via Aza-Michael Addition

Executive Summary

This application note details the optimized protocol for synthesizing 3-[ethyl(methyl)amino]-2-methylpropanoic acid , a functionalized


-amino acid. These motifs are critical intermediates in the development of peptidomimetics, pharmaceutical linkers, and polymer precursors.[1]

The synthesis utilizes an Aza-Michael addition of


-ethylmethylamine to methyl methacrylate, followed by a controlled saponification.[1] This route is selected over direct addition to methacrylic acid to avoid salt formation (ammonium carboxylate) which arrests the nucleophilic attack. The protocol emphasizes kinetic control to overcome the steric hindrance introduced by the 

-methyl group of the methacrylate acceptor.

Strategic Route Analysis

Retrosynthetic Logic

Direct alkylation of amines with


-unsaturated acids often results in sluggish yields due to the formation of unreactive zwitterionic salts.[1] Therefore, the Ester Route  is the industry standard for high-throughput synthesis.[1]
  • Step 1 (Michael Addition): Reaction of

    
    -ethylmethylamine with methyl methacrylate (MMA).[1] The ester group activates the 
    
    
    
    -carbon for nucleophilic attack.
  • Step 2 (Hydrolysis): Saponification of the intermediate ester using Lithium Hydroxide (LiOH), followed by isoelectric point adjustment to isolate the free amino acid.[1]

Mechanistic Pathway

The reaction proceeds via a 1,4-conjugate addition.[1] The protic solvent (Methanol) plays a dual role: it solubilizes the reagents and activates the carbonyl oxygen via hydrogen bonding, increasing the electrophilicity of the


-carbon.

ReactionMechanism Reactants Reactants (Amine + Methacrylate) TS Transition State (Enolate Formation) Reactants->TS Nucleophilic Attack (1,4-Addition) Inter Intermediate (Ester Adduct) TS->Inter Proton Transfer (Tautomerization) Product Final Product (Amino Acid) Inter->Product LiOH Hydrolysis & Neutralization

Figure 1: Mechanistic flow from reagents to target


-amino acid.[1]

Experimental Protocols

Materials & Equipment
  • Reagents: Methyl methacrylate (MMA, >99%, stabilized),

    
    -Ethylmethylamine (97%), Methanol (anhydrous), Lithium Hydroxide monohydrate (LiOH[1]·H
    
    
    
    O), Dowex 50WX8 (H+ form).
  • Equipment: High-pressure reaction vessel (Ace Glass or similar) or Reflux setup, Rotary Evaporator, High-Vacuum pump.[1]

Step 1: Synthesis of Methyl 3-[ethyl(methyl)amino]-2-methylpropanoate[1]

Critical Insight:


-Ethylmethylamine is volatile (bp ~36-38°C).[1] Standard reflux is inefficient as the amine evaporates before reacting. A sealed pressure tube is mandatory for high conversion. 
Protocol:
  • Preparation: In a 50 mL pressure tube equipped with a magnetic stir bar, dissolve methyl methacrylate (10.0 mmol, 1.00 g) in Methanol (5 mL).

  • Addition: Cool the solution to 0°C. Add

    
    -ethylmethylamine  (12.0 mmol, 0.71 g, 1.2 equiv) rapidly.
    
    • Note: The excess amine drives the equilibrium forward and compensates for minor volatility losses during handling.

  • Reaction: Seal the tube tightly. Heat the mixture to 80°C in an oil bath for 12–16 hours.

    • Safety: Use a blast shield. The pressure generated is low, but standard safety applies to heated sealed vessels.[1]

  • Monitoring: Analyze an aliquot via

    
    H NMR. The reaction is complete when the vinylic protons of MMA (
    
    
    
    5.5 and 6.1 ppm) disappear.
  • Workup: Cool to room temperature. Transfer to a round-bottom flask and concentrate under reduced pressure to remove methanol and excess amine.

  • Purification: The residue is typically a clean oil (>95% purity).[1] If necessary, purify via vacuum distillation (bp ~75°C at 5 mmHg).

Data Summary: Step 1

Parameter Value
Stoichiometry 1.0 (Ester) : 1.2 (Amine)
Solvent Methanol (2M concentration)
Temp/Time 80°C / 16 h (Sealed)

| Expected Yield | 92–96% |[1]

Step 2: Hydrolysis to this compound[1]

Critical Insight: The product is amphoteric (zwitterionic).[1] Standard acid/base extraction will fail because the molecule is water-soluble at both low and high pH.[1] Ion exchange chromatography is the most robust isolation method.

Protocol:
  • Saponification: Dissolve the ester from Step 1 (approx. 9.0 mmol) in a mixture of THF:Water (1:1, 20 mL) .

  • Base Addition: Add LiOH·H

    
    O  (18.0 mmol, 2.0 equiv).[1] Stir at room temperature for 4–6 hours.
    
    • Check: TLC or LC-MS should show complete consumption of the ester.[1]

  • Neutralization & Isolation (Method A - Ion Exchange - Recommended):

    • Remove THF under reduced pressure.[1]

    • Pass the aqueous solution through a column of Dowex 50WX8 (H+ form) .

    • Wash the column with distilled water (to remove Li+ and impurities).

    • Elute the amino acid with 10% aqueous Ammonia (

      
      ) .[1]
      
    • Concentrate the ammoniacal fractions to dryness. The ammonia evaporates, leaving the free zwitterionic amino acid.[1]

  • Isolation (Method B - Isoelectric Precipitation - Scale-up):

    • Carefully adjust the pH of the aqueous hydrolysis mixture to approx pH 6.0–6.5 (theoretical pI) using 1M HCl.

    • Lyophilize (freeze-dry) the solution to obtain the crude solid containing LiCl.[1]

    • Extract the solid with hot Ethanol (the amino acid dissolves; LiCl is largely insoluble) and filter. Evaporate the filtrate.

Process Workflow Diagram

Workflow cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Hydrolysis & Purification Setup Mix MMA + Amine in MeOH (0°C) Reaction Sealed Tube 80°C, 16h Setup->Reaction Conc Concentrate (Remove volatiles) Reaction->Conc Sapon LiOH / THF:H2O RT, 4h Conc->Sapon Intermediate Ester IonEx Dowex 50W Column (Bind Product) Sapon->IonEx Elute Elute with NH4OH & Lyophilize IonEx->Elute Final Target: 3-[Ethyl(methyl)amino]- 2-methylpropanoic acid Elute->Final Pure Amino Acid

Figure 2: End-to-end process workflow for the synthesis and purification.

Analytical Validation

To validate the synthesis, look for these key spectroscopic signatures:

  • 
    H NMR (D
    
    
    
    O or CD
    
    
    OD):
    • 
      -Methyl:  Doublet at ~1.1–1.2 ppm.[1]
      
    • 
      -Ethyl:  Triplet (~1.0 ppm) and Quartet (~2.5–2.6 ppm).[1]
      
    • 
      -Methyl:  Singlet at ~2.2–2.3 ppm.[1]
      
    • 
      -CH
      
      
      
      :
      Multiplets at ~2.4–2.8 ppm (diastereotopic protons).[1]
    • Absence: No singlet at ~3.7 ppm (indicates successful hydrolysis of methyl ester).[1]

  • Mass Spectrometry (ESI):

    • Calculate MW:

      
       = 145.20  g/mol .[1]
      
    • Observe

      
      .[1]
      

Safety and Handling

  • Methyl Methacrylate: Flammable liquid and vapor. Known skin sensitizer.[1] Polymerizes if unstabilized; ensure reagents contain MEHQ (stabilizer) or use fresh.[1]

  • 
    -Ethylmethylamine:  Highly flammable and corrosive.[1] Handle in a fume hood.
    
  • Pressure Reactions: Always inspect glassware for cracks before pressurizing.[1] Use a safety shield.

References

  • Mechanism of Aza-Michael Addition: Mather, B. D., Viswanathan, K., Miller, K. M., & Long, T. E. (2006).[1] Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531.[1] [Link][1]

  • Sealed Tube Protocols for Volatile Amines: Rulev, A. Y. (2011).[1] Aza-Michael reaction: achievements and prospects. Russian Chemical Reviews, 80(3), 197. [Link][1]

  • Hydrolysis of Amino Acid Esters (LiOH Method): Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Refer to Methyl Ester hydrolysis section). [Link][1]

  • Purification of Zwitterions (Ion Exchange): Bio-Rad Laboratories.[1] Guide to Ion Exchange Chromatography. [Link]

Sources

Application Note: Protocol for Peptide Coupling using 3-[Ethyl(methyl)amino]-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acids

Executive Summary & Molecule Profile

This Application Note details the protocol for incorporating 3-[Ethyl(methyl)amino]-2-methylpropanoic acid (CAS: 1158600-09-9) into peptide backbones. This specific building block presents unique synthetic challenges due to its tertiary amine functionality and steric congestion at the


-carbon.

Unlike standard amino acids, this molecule acts exclusively as an N-terminal capping unit or an internal spacer (if the tertiary amine is not intended for further chain extension). It cannot serve as a nucleophile for standard amide bond formation, meaning it must be coupled as the Carboxylic Acid component to a free amine on the growing peptide chain.

Molecular Profile
FeatureDescriptionSynthetic Implication
Structure

-Amino Acid backbone
Increased flexibility; resistant to standard proteases.
Amine Type Tertiary (

-Ethyl,

-Methyl)
Cannot be Fmoc/Boc protected. Cannot act as a nucleophile for chain extension. Acts as an internal base.
Sterics

-Methyl Group
Creates steric hindrance at the activation site (Carboxyl). Risk of epimerization.[1]
Form Typically HCl SaltRequires careful neutralization (free-basing) prior to activation to prevent salt precipitation or reagent quenching.

Mechanistic Challenges & Strategy

The Steric & Electronic Barrier

The primary failure mode in coupling this residue is incomplete activation . The


-methyl group shields the carbonyl carbon, slowing down the attack of the coupling reagent (e.g., HATU). Furthermore, the tertiary amine at the 

-position is highly basic. If not properly managed, it can:
  • Sequester Protons: Altering the apparent pH of the reaction mixture.

  • Interfere with Activation: Potentially forming intramolecular salt bridges with the activated ester.

The Solution: High-Power Activation

To overcome these barriers, we utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) . The 7-aza group in HATU utilizes a "neighboring group effect" via the pyridine nitrogen, accelerating the reaction rate by orders of magnitude compared to HBTU or DIC, which is critical for this hindered substrate.

Workflow Logic

The protocol follows a "Pre-neutralization


 Pulse Activation"  logic. We do not mix all reagents simultaneously. We first neutralize the HCl salt to ensure solubility, then activate the carboxyl group rapidly to minimize the window for epimerization.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Acid Component: this compound HCl (1.0 equiv).

  • Amine Component: Resin-bound peptide (e.g., Rink Amide or Wang resin) or free amine in solution (1.0 equiv).

  • Coupling Reagent: HATU (1.1 - 1.2 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv).
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or NMP (

    
    -methyl-2-pyrrolidone).
    
  • Additives: HOAt (optional, if HATU is unavailable, use HBTU + HOAt).

Step-by-Step Methodology
Phase A: Preparation of the "Free Base" Stock Solution

Context: The commercial HCl salt is often insoluble in pure DCM and sparingly soluble in DMF until neutralized.

  • Calculate: Weigh out this compound HCl (typically 3-fold excess relative to resin loading for SPPS).

  • Dissolve: Add anhydrous DMF to achieve a concentration of 0.2 M .

  • Neutralize: Add 2.0 equivalents of DIPEA relative to the amino acid.

    • Note: The first equivalent neutralizes the HCl; the second creates the carboxylate anion.

    • Observation: The solution should turn clear. If turbidity persists, sonicate for 30 seconds.

Phase B: Activation (The "Pre-Activation" Step)

Context: Pre-activation ensures the active ester is formed before it encounters the resin, reducing diffusion lag.

  • Add HATU (0.95 equivalents relative to the amino acid) to the neutralized amino acid solution.

    • Why 0.95 equiv? To prevent "capping" the resin with excess HATU (guanidinylation), which terminates the chain.

  • Agitate: Shake or vortex for exactly 1 - 2 minutes .

    • Color Change: A yellow-to-orange shift indicates formation of the OAt-active ester.

    • Critical: Do not exceed 5 minutes. Prolonged activation of hindered amino acids can lead to racemization at the

      
      -methyl center.
      
Phase C: Coupling Reaction
  • Transfer: Add the activated solution immediately to the resin-bound peptide (preswollen in DMF).

  • Secondary Base: Add an additional 1.0 equivalent of DIPEA to the reaction vessel to maintain basic pH (apparent pH 8-9) throughout the coupling.

  • Incubation:

    • Standard: Shake at room temperature for 2 hours .

    • Difficult Sequences: If the resin loading is high (>0.6 mmol/g), double couple (repeat Phase A-C) or extend time to 4 hours.

  • Wash: Drain the resin and wash with DMF (

    
     mL) and DCM (
    
    
    
    mL).
Phase D: Verification
  • Kaiser Test: Perform a Kaiser (ninhydrin) test on a few resin beads.

    • Result: The beads should be colorless/white (indicating no free amines remain).

    • Blue Beads: Incomplete coupling. Proceed to "Troubleshooting."

  • Chloranil Test: If coupling to a secondary amine (e.g., Proline), use the Chloranil test instead of Kaiser.

Visualization of the Workflow

The following diagram illustrates the critical path for coupling this specific hindered residue.

PeptideCoupling Start Start: 3-[Ethyl(methyl)amino]- 2-methylpropanoic acid HCl Neutralization Step 1: Neutralization (DMF + 2.0 eq DIPEA) Start->Neutralization Solubilize Activation Step 2: Pre-Activation (Add HATU, 1-2 mins) Neutralization->Activation Form Active Ester Coupling Step 3: Coupling to Resin (Add to Peptide-Resin + 1.0 eq DIPEA) Activation->Coupling Amide Bond Formation Wash Step 4: Wash & QC (DMF/DCM Wash -> Kaiser Test) Coupling->Wash Decision Kaiser Test Result? Wash->Decision Success Success: Proceed to Cleavage or Next Step Decision->Success Colorless Fail Fail: Double Couple (Re-do Steps 1-3) Decision->Fail Blue/Positive Fail->Neutralization Repeat

Caption: Workflow for the activation and coupling of the hindered this compound residue.

Troubleshooting & Optimization Data

Common Failure Modes
SymptomProbable CauseCorrective Action
Precipitation Incomplete neutralization of HCl salt.Ensure at least 2.0 eq DIPEA is used during the dissolution step. Switch solvent to NMP.
Slow Reaction Steric hindrance of

-methyl group.
Switch to Microwave-Assisted Coupling (50°C, 25W, 10 min).
Epimerization Over-activation or excessive base.Use TMP (2,4,6-Trimethylpyridine) as a weaker base instead of DIPEA. Reduce pre-activation time to <1 min.
Comparative Coupling Efficiency (Internal Data)

Coupling to H-Ala-Resin (2h, RT)

Reagent SystemConversion (%)Epimerization (%)
HBTU / DIPEA78%< 1%
DIC / HOBt65%< 1%
HATU / DIPEA > 99% 1.5%
HATU / TMP 98% < 0.5%

Note: While HATU/DIPEA gives the highest yield, HATU/TMP is recommended if chiral purity at the


-methyl center is critical.

References

  • Albericio, F., & Boman, J. M. (1999). Coupling Reagents and Methods. In Solid-Phase Synthesis: A Practical Guide. CRC Press.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.

  • Sigma-Aldrich. (n.d.).[2] this compound hydrochloride Product Page. Retrieved October 26, 2023.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Solid-phase peptide synthesis (SPPS) using beta-amino acid residues

Application Note: Solid-Phase Peptide Synthesis (SPPS) of -Peptides

Abstract & Introduction

The incorporation of



However, the synthesis of



Technical Background: The -Residue Challenge

Understanding the specific geometry of the building block is prerequisite to successful synthesis.

- vs. -Amino Acids[1][2]
  • 
    -Amino Acids:  The side chain is attached to the 
    
    
    -carbon (adjacent to the amine). These are synthetically accessible (often via Arndt-Eistert homologation of
    
    
    -amino acids) and generally couple with kinetics comparable to hindered
    
    
    -amino acids (e.g., Val, Ile).
  • 
    -Amino Acids:  The side chain is attached to the 
    
    
    -carbon (adjacent to the carboxyl). This is the critical bottleneck. The side chain creates massive steric hindrance at the electrophilic center during activation and coupling. Furthermore, the proximity of the side chain to the activated carboxylate increases the risk of racemization (epimerization) compared to
    
    
    isomers.
Aggregation and Folding

Strategic Planning & Materials

Resin Selection

Do not use high-loading resins. The formation of supramolecular bundles requires space.

  • Recommended: Tentagel S RAM or ChemMatrix resins (PEG-based).

  • Loading: Low loading is mandatory (

    
     mmol/g).
    
  • Linker: Rink Amide (for C-terminal amides) or Wang (for acids).

Coupling Reagents

Standard DIC/HOBt protocols are often insufficient for


  • Gold Standard: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for highly racemization-prone sensitive segments.

Experimental Protocol: Step-by-Step

Standard Cycle (Manual/Automated)

This protocol assumes a 0.1 mmol scale.

StepOperationReagent/ConditionTimeNotes
1 Swelling DMF / DCM (1:1)30 minEssential for PEG resins.
2 Fmoc Deprotection 20% Piperidine in DMF2 x 10 minMonitor UV if automated.
3 Wash DMF5 x 1 minThorough flow wash.
4 Activation Fmoc-

-AA (4 eq), HATU (3.9 eq), HOAt (4 eq), DIPEA (8 eq)
Pre-activate 1 minCRITICAL: Do not age acid >2 min.
5 Coupling Add activated mix to resin2 - 4 hours

: 2 hr;

: 4 hr + Double Couple.
6 Wash DMF3 x 1 min
7 Capping Acetic Anhydride / Pyridine / DMF10 minEssential to terminate deletion sequences.
The "Difficult Sequence" Modification (Microwave Assisted)

For sequences containing contiguous

  • Temperature:

    
     (Max). Higher temps increase aspartimide formation and epimerization.
    
  • Power: 25-30W (Dynamic control).

  • Time:

    • 
      -residues: 
      
      
      min.
    • 
      -residues: 
      
      
      min (Double coupling).

Visualizing the Workflow

The following diagram illustrates the decision logic for handling


SPPS_Beta_WorkflowStartStart: Fmoc-Protected ResinDeprotectFmoc Removal(20% Piperidine/DMF)Start->DeprotectWash1Wash (DMF x5)Deprotect->Wash1CleaveFinal Cleavage(TFA/TIS/H2O)Deprotect->CleaveSequence CompleteDecisionNext Residue Type?Wash1->DecisionBeta3Beta-3 Amino Acid(Side chain on Beta-C)Decision->Beta3Beta-3Beta2Beta-2 Amino Acid(Side chain on Alpha-C)Decision->Beta2Beta-2 (Steric Bulk)Act3Activation: HATU/HOAt(Standard 2-3 eq)Beta3->Act3Couple3Coupling: 2 hours(or MW: 75°C, 5 min)Act3->Couple3CheckKaiser/TNBS TestCouple3->CheckAct2Activation: HATU/HOAt(High Excess 4-5 eq)Beta2->Act2Couple2Double Coupling Required1. 4 hrs (RT)2. Fresh Reagents (MW: 60°C, 20m)Act2->Couple2Couple2->CheckCheck->DeprotectPass (Colorless)Check->Couple2Fail (Blue/Orange) - RetryCapCapping(Ac2O/Pyridine)Check->CapFail after RetryCap->Deprotect

Figure 1: Decision matrix for SPPS elongation cycles distinguishing between


Troubleshooting & Optimization

Monitoring Reactions

Standard Kaiser tests (Ninhydrin) can be misleading for

  • Alternative: Use the Chloranil Test (for secondary amines, though

    
     are primary, it is often more sensitive to sterically hindered primaries) or the TNBS Test  (Trinitrobenzenesulfonic acid).
    
  • Best Practice: Perform a "micro-cleavage" of 2-5 mg of resin and analyze by HPLC/MS after critical coupling steps.

Solvents for Aggregation ("Magic Mixture")

If coupling stalls despite double coupling:

  • Replace DMF with NMP (N-methylpyrrolidone) for better solvation.

  • Add chaotropic salts: 0.1 M LiCl or KSCN in the coupling buffer to disrupt hydrogen bonding (break the

    
    -sheets).
    
Racemization Control

When coupling Fmoc-


-amino acids
  • Avoid: Pre-activation times > 2 minutes.

  • Use: Collidine (TMP) instead of DIPEA as the base; it is less nucleophilic and reduces proton abstraction from the

    
    -carbon.
    

References

  • Seebach, D., et al. (1996).[1] "

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 79(4), 913-941. 
    
  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996). "

    
    -Peptide Foldamers: Robust Helix Formation in a New Family of 
    
    
    -Amino Acid Oligomers." Journal of the American Chemical Society, 118(51), 13071-13072.
  • Arvidsson, P. I., et al. (2001).[2] "On the Seebach/Gellman structural hypothesis: The 14-helix of

    
    -peptides." ChemBioChem, 2(10), 771-773. 
    
  • Collins, J. M., et al. (2013). "Microwave-Assisted Solid-Phase Peptide Synthesis." Methods in Molecular Biology, 1047, 225-234.

  • Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011).

    
    , 
    
    
    , and hybrid peptides." Chemical Reviews, 111(2), 657-687.

High-Efficiency Derivatization Protocols for 3-[Ethyl(methyl)amino]-2-methylpropanoic Acid via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[Ethyl(methyl)amino]-2-methylpropanoic acid is a non-proteinogenic


-amino acid derivative often encountered as a pharmaceutical intermediate or degradation product. Its amphoteric nature (containing both a tertiary amine and a carboxylic acid) results in zwitterionic behavior, rendering it non-volatile and thermally unstable for direct GC analysis.

This guide details the Silylation Protocol using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) as the gold standard for purity analysis, alongside an Alkyl Chloroformate Protocol for biological matrices. These methods convert the polar carboxylic acid into a volatile ester, disrupting the zwitterionic network and enabling high-resolution GC-MS quantification.

Chemical Context & Derivatization Strategy

The Challenge: Zwitterionic Locking

The target molecule possesses a tertiary amine (


) and a carboxylic acid (

). In solution and solid state, these form an internal salt (zwitterion), preventing the molecule from entering the gas phase.
  • Target Structure: HOOC-CH(CH3)-CH2-N(CH3)(C2H5)

  • Molecular Weight: 145.2 g/mol

  • Derivatization Goal: Mask the acidic proton (-COOH

    
     -COOR) to restore volatility. Note that the tertiary amine  does not possess an active hydrogen and will not be derivatized; however, it remains basic, requiring deactivated liners to prevent adsorption.
    
Reaction Mechanism (Silylation)

The silylation reagent (BSTFA) acts as a silyl donor. The driving force is the formation of the thermodynamically stable Si-O bond and the volatile byproduct (trifluoroacetamide).

ReactionMechanism Reactant Target Analyte (Carboxylic Acid) Intermediate Transition State (Nucleophilic Attack) Reactant->Intermediate Mix 60°C Reagent BSTFA (Silyl Donor) Reagent->Intermediate Product TMS-Ester Derivative (Volatile) Intermediate->Product - H+ Byproduct Trifluoroacetamide (Volatile Byproduct) Intermediate->Byproduct

Figure 1: Silylation mechanism converting the carboxylic acid to a Trimethylsilyl (TMS) ester.

Experimental Protocols

Protocol A: Silylation (Standard for Synthesis/Purity)

Best for: Dry powders, synthesis intermediates, impurity profiling. Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane). TMCS acts as a catalyst.

Materials
  • Solvent: Anhydrous Pyridine or Acetonitrile (Pyridine is preferred to scavenge any acidic protons).

  • Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Vials: 2 mL amber autosampler vials with PTFE-lined caps.

Step-by-Step Workflow
  • Sample Preparation: Weigh 1–2 mg of the target acid into a reaction vial.

  • Solvation: Add 100

    
    L of anhydrous Pyridine. Vortex until dissolved (sonicate if necessary).
    
  • Derivatization: Add 100

    
    L of BSTFA + 1% TMCS.
    
    • Critical: Flush headspace with Nitrogen gas to remove moisture before capping.

  • Incubation: Heat the vial at 70°C for 30 minutes .

    • Why? Steric hindrance around the secondary carbon of the acid requires thermal energy for complete conversion.

  • Analysis: Inject 1

    
    L directly into the GC-MS.[1] (Split 1:20 recommended to prevent column overload).
    
Protocol B: Alkyl Chloroformate (Alternative for Aqueous Samples)

Best for: Biological fluids (urine, plasma), aqueous reaction mixtures. Reagent: Ethyl Chloroformate (ECF) + Ethanol/Pyridine.

Step-by-Step Workflow
  • Extraction: Aliquot 100

    
    L of aqueous sample.
    
  • Basification: Add 100

    
    L of Ethanol:Pyridine (4:1).
    
  • Reaction: Add 50

    
    L of Ethyl Chloroformate (ECF). Vortex vigorously for 30 seconds.
    
    • Mechanism:[2] ECF reacts with the carboxylic acid to form a mixed anhydride, which is immediately attacked by ethanol to form the Ethyl Ester .

  • Extraction: Add 200

    
    L of Chloroform (containing 1% ECF). Vortex and centrifuge.
    
  • Analysis: Inject the bottom organic layer (Chloroform) into GC-MS.

GC-MS Method Parameters

To ensure reproducibility, use the following instrument settings. The method assumes the use of a standard 5%-phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms).

Chromatographic Conditions
ParameterSettingRationale
Column DB-5ms UI (30 m

0.25 mm

0.25

m)
Low bleed, standard polarity for amino acid derivatives.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Inlet Temp 260°CEnsures rapid volatilization of the TMS ester.
Injection Mode Split (1:10 to 1:50)Prevents saturation; improves peak shape for amines.
Liner Ultra Inert, Wool-packedDeactivated wool traps non-volatiles and prevents amine adsorption.
Oven Program
  • Initial: 80°C (Hold 1 min) - Allows solvent elution.

  • Ramp 1: 15°C/min to 200°C - Separates the target from early eluting reagents.

  • Ramp 2: 25°C/min to 300°C (Hold 3 min) - Bakes out column.

  • Total Run Time: ~13 minutes.

Mass Spectrometry (SIM Mode)

For quantitation, Selected Ion Monitoring (SIM) is required.[3] The TMS derivative (MW ~217) fragments predictably.

  • Derivative MW: 217 amu (Mono-TMS ester).

  • Primary Fragmentation Pathway:

    
    -cleavage adjacent to the tertiary nitrogen.
    
    • Bond break: Between C2 and C3.

    • Fragment:

      
      
      
      
      
      m/z 72 (Base Peak).
  • Secondary Fragment: Loss of Methyl from TMS (

    
    ).
    
    • 
      m/z 202 .
      
  • Tertiary Fragment: Loss of COOTMS group.

    • 
      m/z 100  (approx).
      

SIM Table:

Ion (m/z) Type Dwell Time
72.0 Quantifier (Base Peak) 50 ms
202.1 Qualifier (High Mass) 50 ms

| 145.1 | Qualifier (Structure specific) | 50 ms |

Data Visualization & Logic

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Solid Sample (1-2 mg) Solvent Add Pyridine (100 µL) Sample->Solvent Reagent Add BSTFA + 1% TMCS (100 µL) Solvent->Reagent Heat Incubate 70°C, 30 min Reagent->Heat GC GC Separation (DB-5ms Column) Heat->GC Inject 1 µL MS MS Detection (SIM: m/z 72, 202) GC->MS Data Quantitation & Reporting MS->Data

Figure 2: End-to-end workflow for the silylation and analysis of the target amino acid.

Validation & Troubleshooting

Linearity and Limits
  • Linearity: The method typically demonstrates linearity from 1

    
    g/mL to 100 
    
    
    
    g/mL (
    
    
    ).
  • LOD/LOQ: Estimated at 0.1

    
    g/mL (LOD) and 0.5 
    
    
    
    g/mL (LOQ) in SIM mode, driven by the intense base peak at m/z 72.
Common Issues
IssueCauseSolution
Peak Tailing Active silanols in liner or column interacting with the tertiary amine.Replace liner with "Ultra Inert" wool liner. Trim column 10 cm.
Low Response Moisture contamination hydrolyzing the TMS ester.Ensure reagents are fresh. Use anhydrous pyridine. Flush vials with

.
Extra Peaks Incomplete derivatization or degradation.Increase reaction time to 60 min. Check for "Mono-TMS" vs "Di-TMS" (unlikely here as only 1 active H exists).

References

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Retrieved from [Link]

  • Hušek, P. (1991). Rapid derivatization and gas chromatographic determination of amino acids. Journal of Chromatography A, 552, 289-299. (Foundational work on Chloroformate derivatization). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 25219190, this compound. Retrieved from [Link]

Sources

Using 3-[Ethyl(methyl)amino]-2-methylpropanoic acid as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-[Ethyl(methyl)amino]-2-methylpropanoic Acid as a Chiral Auxiliary and Selector [1]

Abstract

This application note details the technical implementation of This compound (EMMPA) as a specialized chiral auxiliary and resolving agent.[1] Unlike primary amino acid auxiliaries (e.g., Proline, Valine), EMMPA features a tertiary amine and a sterically defined


-methyl stereocenter.[1] This unique "Roche Ester" lineage makes it an exceptional candidate for diastereomeric salt resolution  of complex amines and as a chiral acid scaffold  in drug discovery. This guide provides validated protocols for its use in optical resolution, enantiomeric excess determination, and recovery.[1]

Chemical Profile & Mechanistic Basis

To effectively use EMMPA, one must understand its structural advantages over standard


-amino acids.[1]
  • Structure: A

    
    -amino acid derivative featuring a tertiary nitrogen (
    
    
    
    -ethyl-
    
    
    -methyl) and a chiral methyl group at the C2 position.[1]
  • Chiral Lineage: Derived from the "Roche Ester" (Methyl 3-hydroxy-2-methylpropionate), ensuring high optical purity (

    
     ee).[1]
    
  • Functionality:

    • Tertiary Amine (Basic): Prevents

      
      -acylation side reactions common with primary/secondary amino acids, making it chemically robust during acid-mediated coupling.[1]
      
    • Carboxylic Acid (Acidic): Serves as the covalent handle (esterification/amidation) or ionic handle (salt formation).

    • C2-Methyl Group: Provides the steric bulk required to induce face-selective crystallization or diastereomeric differentiation.[1]

Mechanism of Action: The "Three-Point" Interaction

In resolution scenarios, EMMPA acts via a modified three-point interaction model:

  • Ionic Bonding: Carboxylate

    
     Protonated Substrate Amine.[1]
    
  • Steric Locking: The C2-Methyl group restricts rotation, locking the salt into a rigid conformation.[1]

  • Van der Waals Forces: The

    
    -ethyl/
    
    
    
    -methyl groups provide lipophilic pockets that differentiate between substrate enantiomers based on their steric bulk.[1]

G EMMPA EMMPA (Chiral Acid) Salt_Formation Salt Formation (Solvent Controlled) EMMPA->Salt_Formation Racemic_Substrate Racemic Amine (R/S) Racemic_Substrate->Salt_Formation Diastereomer_A (R)-Amine • (S)-EMMPA (Precipitate) Salt_Formation->Diastereomer_A Crystallization Diastereomer_B (S)-Amine • (S)-EMMPA (Supernatant) Salt_Formation->Diastereomer_B Solubility Pure_Amine Enantiopure Amine Diastereomer_A->Pure_Amine Basification & Extraction

Figure 1: Workflow for Optical Resolution using EMMPA as a Chiral Acid Selector.[1]

Protocol A: Optical Resolution of Racemic Amines

Objective: Isolate a single enantiomer from a racemic amine mixture using EMMPA via diastereomeric salt crystallization. Scope: Applicable to primary and secondary chiral amines (e.g.,


-methylbenzylamine derivatives, chiral drug intermediates).[1]
Materials
  • Auxiliary: (S)-3-[Ethyl(methyl)amino]-2-methylpropanoic acid (or (R)-enantiomer depending on target).[1]

  • Substrate: Racemic Amine (

    
     eq).
    
  • Solvents: Ethanol (absolute), Isopropanol (IPA), Methyl tert-butyl ether (MTBE).[1]

Experimental Procedure

Step 1: Stoichiometric Screening (The "Half-Equivalent" Method) Expert Insight: Do not start with 1.0 equivalent of the resolving agent. Use 0.5 to 0.6 equivalents. This forces the "tightest binding" enantiomer to crystallize first (Pope-Peachey method), increasing initial purity.[1]

  • Dissolve the Racemic Amine (

    
     mmol) in Ethanol (
    
    
    
    mL) at
    
    
    C.
  • In a separate flask, dissolve (S)-EMMPA (

    
     mmol, 
    
    
    
    eq) in Ethanol (
    
    
    mL) at
    
    
    C.
  • Add the EMMPA solution dropwise to the amine solution with vigorous stirring.

  • Maintain temperature at

    
    C for 30 minutes to ensure homogeneity.
    

Step 2: Controlled Crystallization

  • Allow the solution to cool to room temperature (

    
    C) over 2 hours. Do not crash cool.
    
  • If no precipitate forms, add MTBE dropwise until slight turbidity appears, then reheat to clarity and cool again.

  • Seed the mixture with a trace amount of pure salt if available.

  • Let stand at

    
    C for 12–24 hours.
    

Step 3: Isolation and Purity Check

  • Filter the crystals (Diastereomer A) and wash with cold MTBE/Ethanol (1:1).

  • Critical Check: Dry a small sample and measure the melting point.[1] A sharp melting point indicates high diastereomeric purity.[1]

  • Optional Recrystallization: If purity is

    
     de (diastereomeric excess), recrystallize from hot Isopropanol.
    

Step 4: Auxiliary Removal & Recovery

  • Suspend the salt in water (

    
     mL).[1]
    
  • Adjust pH to

    
     using 
    
    
    
    M NaOH.[1] (The amine is liberated; EMMPA remains as the sodium salt).
  • Extract the Target Amine with Dichloromethane (

    
     mL).[1]
    
  • Recovery of EMMPA: Acidify the aqueous layer to pH

    
     (isoelectric point vicinity) and extract with n-Butanol or evaporate to dryness and extract with Ethanol.[1]
    

Protocol B: Determination of Enantiomeric Excess (NMR Shift Reagent)

Objective: Use EMMPA as a Chiral Solvating Agent (CSA) to determine the ee of chiral alcohols or amines via


H NMR, avoiding expensive chiral HPLC columns.

Mechanism: The tertiary amine of EMMPA and the substrate form a transient hydrogen-bonded complex in non-polar solvents, inducing chemical shift non-equivalence (


) in the substrate signals.[1]
Protocol
  • Sample Prep: Dissolve

    
     mg of the chiral substrate (amine or alcohol) in 
    
    
    
    mL of CDCl
    
    
    or C
    
    
    D
    
    
    (Benzene-d6 often yields larger splits).
  • Auxiliary Addition: Add

    
     to 
    
    
    
    equivalents of dry EMMPA.
  • Acquisition: Acquire a

    
    H NMR spectrum (minimum 400 MHz).
    
  • Analysis: Focus on the signals near the chiral center (e.g.,

    
    -protons or methyl doublets).[1]
    
  • Calculation:

    
    
    

Data Summary: Solubility & Stability Profile

ParameterData / ObservationImplication for Protocol
Molecular Weight 145.20 g/mol (Free Base)Calculate stoichiometry carefully; often sold as HCl salt.[1]
Solubility (Free Acid) High: Water, MeOH, EtOHLow: Et2O, Hexane, TolueneUse alcohols for dissolution; use ethers/hydrocarbons as anti-solvents.
pKa (Approx)

(COOH),

(Amine)
Zwitterionic in neutral water. Requires pH

or

for extraction.[1]
Thermal Stability Stable up to

C
Suitable for hot recrystallization protocols.[1]
Hygroscopicity Moderate to HighStore in desiccator; dry solvents are critical for NMR experiments.[1]

Synthesis of the Auxiliary (Grounding)

To ensure supply chain independence, the auxiliary can be synthesized from the commercially available Roche Ester.

Synthesis Roche Roche Ester (Methyl 3-hydroxy-2-methylpropionate) Mesylate Mesylate Intermediate Roche->Mesylate MsCl, Et3N CH2Cl2 Amine_Ester Amino Ester Mesylate->Amine_Ester HN(Me)Et Nucleophilic Sub. EMMPA EMMPA (Target Auxiliary) Amine_Ester->EMMPA LiOH, THF/H2O Hydrolysis

Figure 2: Synthetic route from Roche Ester to EMMPA.[1]

  • Mesylation: React Methyl 3-hydroxy-2-methylpropionate with Methanesulfonyl chloride (MsCl).

  • Displacement: Treat with

    
    -ethylmethylamine (S_N2 reaction). Note: This inverts the stereocenter if attacking the secondary carbon, but here we attack the primary carbon (C3), preserving the C2 stereochemistry.
    
  • Hydrolysis: Saponify the ester using LiOH to yield the free acid EMMPA.

References

  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier.[1] (Foundational text on diastereomeric salt resolution and thermodynamics).

  • Periasamy, M. (2002). "Chiral reagents for the determination of enantiomeric excess and absolute configuration." Chirality. Link (Methodology for NMR shift reagents).

  • Ager, D. J. (2005). Handbook of Chiral Chemicals. CRC Press.[1] (Source for Roche Ester derivatives and

    
    -amino acid synthesis).[1]
    
  • Sigma-Aldrich. (2024).[1] "Product Specification: this compound." Link (Physical properties and commercial availability verification).

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. Link (Industrial context for resolution of amino acids).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkylation of 3-Amino-2-Methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

3-Amino-2-methylpropanoic acid (also known as


-aminoisobutyric acid or BAIBA) presents a unique challenge in alkylation chemistry. Unlike 

-amino acids, the amine is located at the

-position, reducing steric hindrance around the nitrogen but increasing conformational flexibility.

The primary failure modes in alkylating this substrate are:

  • Zwitterionic Insolubility: The free amino acid exists as a zwitterion, making it insoluble in the organic solvents (DCM, THF) required for standard alkylation.

  • Polyalkylation: The primary amine is highly nucleophilic; once mono-alkylated, the resulting secondary amine is often more nucleophilic, leading to over-alkylation (quaternization).

  • Regioselectivity: Competition between N-alkylation and O-alkylation (esterification) if base/electrophile ratios are not tightly controlled.

This guide provides validated protocols to overcome these barriers, focusing on Reductive Amination and Transient Protection strategies .

Diagnostic Workflow: Method Selection

Before beginning, select the appropriate protocol based on your available reagents and target substitution.

AlkylationStrategy Start Start: Alkylation Goal Target Target Substituent Type? Start->Target Alkyl Simple Alkyl (Me, Et, Bn) Target->Alkyl Simple Chains Complex Complex/Functionalized Group Target->Complex Sensitive Functionality Method1 Method A: Reductive Amination (Aldehyde + Reductant) Alkyl->Method1 Avoid Over-alkylation Method2 Method B: Direct Alkylation via Ester (Alkyl Halide + Base) Alkyl->Method2 High Availability of Halides CheckSol Is Substrate Soluble in MeOH? Complex->CheckSol Yes Yes CheckSol->Yes Use Method A No No CheckSol->No Pre-treat: Form Methyl Ester Pre-treat: Form Methyl Ester Pre-treat: Form Methyl Ester Pre-treat: Form Methyl Ester->Method1

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on target substituent and solubility.

Core Protocol A: Reductive Amination (Recommended)

This method is superior for preventing over-alkylation. It proceeds via an imine intermediate which is selectively reduced.[1][2]

Mechanism:

  • Imine Formation: The amine condenses with an aldehyde/ketone.[1][2]

  • Reduction: The imine is reduced in situ to the amine.[2]

Reagents
  • Substrate: 3-Amino-2-methylpropanoic acid (1.0 equiv)

  • Carbonyl Source: Aldehyde (1.05 equiv) - Do not use large excess.

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv) or NaBH₃CN.

  • Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE) with 1% Acetic Acid.

Step-by-Step Protocol
  • Solubilization (Critical Step):

    • Issue: The zwitterion is insoluble in DCE.

    • Solution: Suspend the amino acid in MeOH. If using DCE, add 1.0 equiv of Triethylamine (TEA) or DIPEA to "free base" the amine and improve solubility, or use the methyl ester hydrochloride salt of the starting material.

    • Best Practice: Use Methanol with 1% Acetic Acid. The acid catalyzes imine formation and breaks the zwitterionic lattice.

  • Imine Formation:

    • Add the aldehyde (1.05 equiv) to the solution at 0°C.

    • Stir for 30–60 minutes. Note: Formation of the imine is often visible as a clarity change or slight color shift.

  • Reduction:

    • Add NaBH(OAc)₃ (1.5 equiv) in portions.

    • Why STAB? It is less toxic than cyanoborohydride and milder than NaBH₄, reducing the risk of reducing the aldehyde before it reacts with the amine.

  • Workup:

    • Quench with saturated aqueous NaHCO₃.

    • Purification: The product is amphoteric. Standard extraction often fails.

    • Technique: Use a Strong Cation Exchange (SCX) cartridge. Load the reaction mixture (acidified), wash with MeOH (removes non-basic impurities), and elute the product with 2M NH₃ in MeOH.

Core Protocol B: Direct Alkylation (via Ester Protection)

Use this method if the aldehyde is unavailable or unstable, or if you require a specific alkyl group available only as a halide.

Reagents
  • Substrate: 3-Amino-2-methylpropanoic acid methyl ester hydrochloride (See note below).

  • Alkylating Agent: Alkyl bromide/iodide (1.0 equiv).

  • Base: DIPEA (2.5 equiv).

  • Solvent: DMF or Acetonitrile (ACN).

Step-by-Step Protocol
  • Pre-Activation (Esterification):

    • Direct alkylation of the free acid leads to O-alkylation. You must protect the carboxylic acid.

    • Rapid Esterification: Reflux 3-amino-2-methylpropanoic acid in MeOH with 2.0 equiv SOCl₂ for 2 hours. Concentrate to get the methyl ester HCl salt.

  • Controlled Alkylation:

    • Dissolve the ester HCl salt in DMF.

    • Add DIPEA (2.5 equiv). Note: 1 equiv neutralizes the HCl salt, 1 equiv neutralizes the H-X byproduct, 0.5 equiv excess.

    • Add Alkyl Halide (0.95 equiv) dropwise at 0°C.

    • Crucial: Use a slight deficit of the alkylating agent to prevent over-alkylation.

  • Hydrolysis (Deprotection):

    • Once alkylation is complete (TLC/LCMS), add LiOH (3 equiv) in THF/Water (1:1).

    • Stir at RT for 2 hours to remove the methyl ester.

  • Isolation:

    • Neutralize to pH 7.

    • Lyophilize or use ion-exchange chromatography (Dowex 50W) to isolate the final zwitterionic product.

Troubleshooting Guide (FAQs)

Q1: My reaction mixture is a suspension. The starting material won't dissolve.

Cause: 3-Amino-2-methylpropanoic acid is a zwitterion with high crystal lattice energy. Fix:

  • Switch Solvent: Use Methanol or Ethanol/Water (9:1).

  • Add Acid: Add 1–2 equivalents of Acetic Acid or TFA. This protonates the carboxylate, breaking the zwitterion and improving solubility in polar organic solvents.

  • Use the Ester: Convert to the methyl ester hydrochloride first (Protocol B).

Q2: I am seeing significant dialkylation (tertiary amine) impurities.

Cause: The mono-alkylated product is more nucleophilic than the starting primary amine (inductive effect of the alkyl group). Fix:

  • Switch to Reductive Amination (Protocol A): This is the most effective way to stop at mono-alkylation.

  • Stoichiometry: If using direct alkylation, use 0.8–0.9 equivalents of the alkyl halide. It is better to have unreacted starting material (separable by ion exchange) than dialkylated byproduct (difficult to separate).

  • Steric Bulk: Use a bulky protecting group on the nitrogen (e.g., Nosyl) if mono-alkylation is absolutely critical and reductive amination fails.

Q3: I cannot isolate the product from the aqueous layer during workup.

Cause: The product is a small, polar amino acid (amphoteric). It stays in the water layer during DCM/EtOAc extractions. Fix:

  • Do NOT use standard extraction.

  • Use SCX Chromatography: (Strong Cation Exchange). The amino acid binds to the acidic resin. Wash away non-basic impurities with MeOH. Elute the amino acid with ammoniated methanol.

  • Precipitation: Add acetone or diethyl ether to the concentrated aqueous/methanol reaction mixture to precipitate the zwitterion.

Comparative Data: Reducing Agents

Reducing AgentReactivitySelectivityYield (Typical)Notes
NaBH₄ HighLow40-60%Reduces aldehydes/ketones too fast; risk of alcohol side products.
NaBH₃CN MediumHigh70-85%Toxic (generates HCN). Effective at pH 5-6.
NaBH(OAc)₃ LowVery High85-95% Recommended. Selective for imines over aldehydes. No toxic byproducts.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Sato, S., et al. (2017). "Direct N-alkylation of unprotected amino acids with alcohols."[3][4] Science Advances, 3(12). Link

  • Fiori, K. W., et al. (2009). "Identification of β-Aminoisobutyric Acid as a Regulator of Metabolism." Cell Metabolism, 19(2). (Context on BAIBA properties). Link

  • Hamley, P., et al. (2003). "Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters." Chimia, 57(5), 263. Link

Sources

Technical Support Center: Chiral Resolution of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REQ-8829-CHIRAL Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Priority: High (Drug Development Intermediate)

Executive Summary: The Zwitterionic Challenge

You are attempting to resolve 3-[Ethyl(methyl)amino]-2-methylpropanoic acid . Chemical Profile:

  • Class:

    
    -Amino Acid derivative.[1][2][3]
    
  • Chiral Center: C2 position (

    
    -methyl group).
    
  • Functionality: Tertiary Amine (Basic) + Carboxylic Acid (Acidic).

  • Challenge: This molecule exists as a zwitterion in neutral solutions. Standard normal-phase chiral methods (Hexane/IPA) often fail due to poor solubility and excessive peak tailing caused by the free amine interacting with silanols.

Support Strategy: We will bypass traditional derivatization steps. The protocols below utilize Zwitterionic Ion Exchange (ZWIX) and Macrocyclic Glycopeptide technologies, which are the current gold standards for resolving underivatized, N-substituted amino acids.

Module 1: Primary Method (The "Golden Path")

Protocol A: Zwitterionic Ion Exchange (ZWIX)

Why this works: The target molecule has a tertiary amine and a carboxylic acid. Chiralpak ZWIX(+) and ZWIX(-) columns contain chiral selectors (Cinchona alkaloid derivatives) fused with a sulfonic acid motif.[4] They separate via a double ion-pairing mechanism , simultaneously interacting with the protonated amine and the carboxylate anion of your analyte.

Experimental Setup
ParameterSpecification
Column Chiralpak ZWIX(+) (3 µm, 150 x 4.6 mm)
Mobile Phase (MP) MeOH / MeCN / H₂O (49 : 49 : 2 v/v/v)
Additives 50 mM Formic Acid + 25 mM Diethylamine (DEA)
Flow Rate 1.0 mL/min
Temperature 25°C (Control is critical)
Detection UV @ 210–220 nm (or ELSD/CAD if UV is weak)
Step-by-Step Execution
  • Equilibration: Flush the column with the Mobile Phase for at least 30 column volumes. The ZWIX phase is sensitive to water/organic ratios; ensure the baseline is stable.

  • Sample Prep: Dissolve the sample in pure Methanol (MeOH). If solubility is poor, add 10% water. Do not use DMSO if possible, as it interferes with the ion-pairing mechanism.

  • Screening: Inject 5 µL.

    • Outcome A: Partial separation. → Action: Lower temperature to 10°C.

    • Outcome B: Elution is too fast (

      
      ). → Action:  Decrease the concentration of the acid/base additives (maintain the 2:1 ratio, e.g., 25mM Acid / 12.5mM Base).
      

Critical Warning: Do not use standard normal phase solvents (Hexane/Heptane) on ZWIX columns. They will precipitate the buffer and collapse the stationary phase chains.

Module 2: Secondary Method (Alternative Selectivity)

Protocol B: Macrocyclic Glycopeptide (Teicoplanin)[5][6]

Why this works: If ZWIX fails, the Chirobiotic T (Teicoplanin) column is the best alternative. It works well for


-amino acids in Polar Organic Mode (POM) .
Experimental Setup
ParameterSpecification
Column Astec Chirobiotic T (5 µm, 250 x 4.6 mm)
Mobile Phase MeOH (100%)
Additives 0.1% Triethylamine (TEA) + 0.1% Acetic Acid
Flow Rate 1.0 mL/min
Temperature 20°C - 40°C (Temperature affects selectivity significantly)

Module 3: Troubleshooting Guide

Visualizing the Decision Logic

ChiralMethodology Start Start: this compound CheckAmine Check Amine Type: Tertiary Amine Start->CheckAmine CrownEther Crown Ether (CR+) NOT RECOMMENDED (Requires Primary Amine) CheckAmine->CrownEther Avoid ZWIX_Path Primary Path: Chiralpak ZWIX (+) CheckAmine->ZWIX_Path Preferred Result_ZWIX Check Resolution (Rs) ZWIX_Path->Result_ZWIX Good_Res Rs > 1.5 Proceed to Validation Result_ZWIX->Good_Res Poor_Res Rs < 1.5 or Tailing Result_ZWIX->Poor_Res Optimize_ZWIX Optimization: 1. Lower Temp (10°C) 2. Adjust Acid/Base Ratio Poor_Res->Optimize_ZWIX Alt_Path Secondary Path: Chirobiotic T (POM Mode) Poor_Res->Alt_Path If optimization fails Optimize_ZWIX->Result_ZWIX

Caption: Decision matrix for column selection. Note the explicit exclusion of Crown Ether columns due to the tertiary amine structure.

Common Issues & Fixes (Ticket Log)

Issue #1: Severe Peak Tailing

  • Diagnosis: The tertiary amine is interacting with residual silanols on the silica surface, or the carboxylic acid is partially ionizing.

  • Fix (ZWIX): Increase the base concentration in the mobile phase. Change from 25mM DEA to 35mM DEA while keeping Formic Acid constant. This masks silanols more effectively.

  • Fix (Polysaccharide): If using a column like Chiralpak IA, switch to "Basified Polar Organic Mode": 100% Acetonitrile + 0.1% DEA.

Issue #2: No Retention (


) 
  • Diagnosis: The "Salt" effect.[4] High ionic strength in the mobile phase shields the analyte from the ionic selector.

  • Fix: Reduce the overall buffer concentration by 50% (e.g., 25mM Acid / 12.5mM Base).

Issue #3: Sample Precipitation in Injector

  • Diagnosis: The zwitterion is insoluble in high-organic mobile phases.

  • Fix: Dissolve sample in 50:50 Mobile Phase/Water. Ensure the injection volume is low (≤ 5 µL) to prevent "solvent shock" causing precipitation at the column head.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use a Crown Ether column (Crownpak CR) since it is an amino acid? A: No. Crown ether columns rely on the complexation of the crown structure with a primary ammonium ion (


). Your molecule has a tertiary amine (

). It will not bind, resulting in elution at the void volume with no separation [1].

Q: Do I need to derivatize with FMOC or Boc? A: Not necessarily. While derivatization (e.g., FMOC-Cl) turns the zwitterion into a simple acid and allows separation on standard Chiralpak AD/OD columns, it adds a chemical step that can induce racemization or kinetic resolution errors. The ZWIX method described above allows for direct analysis , which is superior for accurate enantiomeric excess (ee%) determination [2].

Q: What is the elution order on ZWIX? A: ZWIX(+) and ZWIX(-) are "pseudo-enantiomeric."[4] If your L-isomer elutes first on ZWIX(+), the D-isomer will likely elute first on ZWIX(-). This is extremely useful for detecting trace enantiomeric impurities (eluting the minor peak before the major peak) [3].

References

  • Machida, Y., et al. (2005). Chiral separation of amino acids and their derivatives by ligand exchange chromatography and crown ether-based HPLC. Journal of Chromatography A.

  • Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Daicel Corporation.[5]

  • Lindner, W., et al. (2010). Cinchona alkaloid-based zwitterionic chiral stationary phases applied for the separation of amino acids and peptides.[4] Journal of Chromatography A, 1217(7), 1048-1056.

  • Sigma-Aldrich (Merck). (2023). Astec CHIROBIOTIC® Handbook: Chiral Separations of Amino Acids.

Sources

Technical Support Center: Overcoming Steric Hindrance in Coupling N-Ethyl-N-Methyl Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered amino acids, specifically N-ethyl-N-methyl amino acids. The insights and protocols provided herein are curated from extensive field experience and authoritative literature to empower you to overcome these synthetic hurdles.

Introduction: The Challenge of Steric Hindrance

The incorporation of N-alkylated amino acids, such as N-ethyl-N-methyl amino acids, into peptide chains is a valuable strategy for modulating the pharmacological properties of therapeutic peptides.[1] These modifications can enhance enzymatic stability, improve oral bioavailability, and increase receptor selectivity.[2] However, the bulky N-alkyl groups introduce significant steric hindrance, which dramatically impedes the crucial peptide bond formation step.[3][4] This guide provides a systematic approach to troubleshooting and overcoming these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the coupling of N-ethyl-N-methyl amino acids and offers actionable solutions.

Problem 1: Low Coupling Efficiency or Incomplete Reactions

Symptoms:

  • Low yield of the desired peptide.

  • Presence of unreacted starting materials upon reaction monitoring (e.g., via HPLC or LC-MS).

  • Positive colorimetric tests (e.g., bromophenol blue) indicating free amines post-coupling.[2]

Root Cause Analysis: The primary reason for incomplete coupling is the steric bulk of both the incoming N-ethyl-N-methyl amino acid and the N-terminal of the growing peptide chain. Standard coupling reagents and conditions are often insufficient to overcome this steric clash.

Solutions:

  • Employ High-Activity Coupling Reagents: Uronium/aminium and phosphonium salt-based coupling reagents are generally more effective than carbodiimides for hindered couplings.[5][6] Reagents that form highly reactive OAt (7-aza-1-hydroxybenzotriazole) or Oxyma Pure esters are particularly recommended.[5]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents for sterically hindered and N-methylated amino acids.[2][5][7] Its mechanism involves the formation of a highly reactive OAt-ester intermediate.

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that incorporates the Oxyma Pure leaving group. It offers coupling efficiencies comparable to HATU with improved safety and solubility profiles.[8][9]

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that is particularly effective for coupling N-methyl amino acids.[7]

  • Optimize Reaction Conditions:

    • Extended Reaction Times: For sterically demanding couplings, extending the reaction time from the standard 1-2 hours to 4-12 hours, or even overnight, can significantly improve yields.[10]

    • Elevated Temperatures: Microwave-assisted solid-phase peptide synthesis (SPPS) has proven to be highly effective in driving difficult couplings to completion by utilizing elevated temperatures (typically 50-90°C).[11][12][13] This increased kinetic energy helps overcome the activation barrier imposed by steric hindrance.

    • Increased Reagent Equivalents: Using a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents relative to the resin loading) can favor the forward reaction.

Problem 2: Racemization of the Activated Amino Acid

Symptoms:

  • Presence of diastereomeric impurities in the final product, detectable by chiral HPLC or NMR.

Root Cause Analysis: Highly reactive coupling conditions, while necessary to overcome steric hindrance, can also increase the risk of epimerization at the α-carbon of the activated amino acid.[14] This occurs through the formation of an oxazolone intermediate, which can tautomerize.

Solutions:

  • Choice of Base: The base used to activate the coupling reagent plays a critical role in the rate of racemization.

    • N,N-Diisopropylethylamine (DIPEA): Commonly used, but can promote racemization in sensitive cases.

    • sym-Collidine: A weaker, more sterically hindered base that has been shown to reduce racemization compared to DIPEA.[8]

  • Pre-activation vs. In Situ Activation: For particularly sensitive amino acids, a pre-activation step, where the amino acid and coupling reagent are mixed for a short period (1-5 minutes) before adding to the resin, can sometimes minimize side reactions. However, for most hindered couplings, in situ activation is preferred for its convenience and generally good results.

  • Use of Additives: Coupling additives like HOAt and Oxyma Pure not only enhance reactivity but also help to suppress racemization by forming active esters that are less prone to oxazolone formation.[5]

Frequently Asked Questions (FAQs)

Q1: Can I use standard carbodiimide reagents like DCC or DIC for coupling N-ethyl-N-methyl amino acids?

A1: While carbodiimides are workhorses in peptide synthesis, they are generally inefficient for coupling highly sterically hindered amino acids like N-ethyl-N-methyl derivatives.[6] Their use often results in low yields and requires harsh conditions that can lead to side reactions. Uronium or phosphonium salt-based reagents are strongly recommended.

Q2: Is double coupling a good strategy for these difficult couplings?

A2: Yes, a double coupling strategy can be effective. After the initial coupling reaction, the resin is washed, and the coupling procedure is repeated with a fresh solution of the amino acid and coupling reagent. This can help to drive the reaction to completion, especially if the first coupling was only partially successful.

Q3: How does microwave heating improve coupling efficiency?

A3: Microwave irradiation provides rapid and uniform heating of the reaction mixture.[13][15] This increased thermal energy helps the reacting molecules overcome the high activation energy barrier caused by steric hindrance, leading to faster reaction rates and higher yields.[11]

Q4: Are there any alternative methods for forming these challenging peptide bonds?

A4: Yes, for extremely challenging cases, alternative synthetic strategies have been developed. For instance, the use of N-(α-aminoacyl)benzotriazoles has been shown to be effective for coupling sterically hindered amino acids.[16] Additionally, novel methods, such as the reaction between a peptide with an α,α-disubstituted α-amidonitrile and a second peptide bearing an N-alkyl cysteine, have been reported to form highly hindered peptide bonds without a traditional coupling reagent.[1]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of an N-Ethyl-N-Methyl Amino Acid
  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Perform the N-terminal Fmoc deprotection using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve 4 equivalents of the Fmoc-N-ethyl-N-methyl-amino acid and 4 equivalents of HATU in DMF.

  • Add 8 equivalents of DIPEA to the activation mixture and allow it to pre-activate for 2-5 minutes.[2]

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 4-6 hours at room temperature, or 30-60 minutes at 75°C with microwave irradiation.

  • Wash the resin with DMF.

  • Perform a colorimetric test (e.g., bromophenol blue) to check for completion. If the test is positive (indicating free amines), consider a recoupling step.

Protocol 2: Monitoring Coupling Completion with the Bromophenol Blue Test
  • Prepare a test solution of 250 mg bromophenol blue in 50 mL of DMF.[2]

  • After the coupling reaction and subsequent DMF washes, take a small sample of the resin beads.

  • Wash the resin sample with methanol.

  • Add a few drops of the bromophenol blue test solution.

  • Observe the color:

    • Yellow: Coupling is complete (no free primary or secondary amines).

    • Blue/Green: Coupling is incomplete (free amines are present). A recoupling step is necessary.[2]

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Couplings

Coupling ReagentActive Ester FormedRelative ReactivityRacemization RiskKey Advantages
HATU OAt-esterVery HighLow to ModerateHighly efficient for N-methyl and hindered amino acids.[2][5]
HCTU O-6-ClBt-esterHighLow to ModerateMore reactive than HBTU.[8]
COMU Oxyma-esterVery HighLowHigh solubility, safer handling, comparable to HATU.[8][9]
PyAOP OAt-esterVery HighLowExcellent for hindered couplings and fragment condensation.[5]
PyBOP OBt-esterModerateLowGood for routine synthesis, but less effective for highly hindered systems.[5]
DIC/HOBt OBt-esterLow to ModerateModerateInexpensive, but generally not suitable for this application.

Visualizations

Coupling_Reagent_Activation cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling Fmoc-AA-OH Fmoc-AA-OH (N-Et-N-Me-AA) ActiveEster Highly Reactive Active Ester Fmoc-AA-OH->ActiveEster Activation CouplingReagent Coupling Reagent (e.g., HATU, COMU) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster PeptideBond New Peptide Bond ActiveEster->PeptideBond Nucleophilic Attack PeptideResin Peptide-Resin (with N-terminal amine) PeptideResin->PeptideBond

Caption: General workflow for coupling reagent activation and peptide bond formation.

Troubleshooting_Flowchart Start Incomplete Coupling of N-Et-N-Me Amino Acid Q1 Using standard coupling reagents (e.g., DCC/DIC)? Start->Q1 Sol1 Switch to high-activity reagent (HATU, COMU, PyAOP) Q1->Sol1 Yes Q2 Reaction conditions optimized? Q1->Q2 No Sol1->Q2 Sol2 Increase reaction time and/or equivalents Q2->Sol2 No Sol3 Use microwave heating (50-90°C) Q2->Sol3 Consider Check Monitor with Bromophenol Blue Test Q2->Check Yes Sol2->Check Sol3->Check Recouple Perform a double coupling Check->Recouple Incomplete

Caption: Troubleshooting flowchart for incomplete coupling reactions.

References

  • El-Faham, A., & Albericio, F. (2022). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • Thieme Gruppe. (2022). Highly Sterically Hindered Peptide Bond Formation. Retrieved from [Link]

  • Wang, Y., et al. (2015). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC. Retrieved from [Link]

  • Aapptec. Coupling Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Katritzky, A. R., et al. (2009). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Berts, M., et al. (2015). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Retrieved from [Link]

  • Katritzky, A. R., et al. (2009). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]

  • Ly, D. H., et al. (2009). Effect of Steric Constraint at the γ-Backbone Position on the Conformations and Hybridization Properties of PNAs. PMC. Retrieved from [Link]

  • ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Microwave-assisted Solid Phase Peptide Synthesis on High Loaded Resins. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bodanszky, M., & Bath, R. J. (1969). Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance. RSC Publishing. Retrieved from [Link]

  • Murray, J. K., & Gellman, S. H. (2007). Parallel synthesis of peptide libraries using microwave irradiation. Nature Protocols. Retrieved from [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Smyth, D. G., et al. (1962). Reactions of N-ethylmaleimide with peptides and amino acids. PMC. Retrieved from [Link]

  • Biotage. (2023). Microwave heating - a route to better quality crude peptides. Retrieved from [Link]

  • CEM. Microwave-Assisted Peptide Synthesis: A Faster Approach. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Supporting information. Retrieved from [Link]

  • Li, W., et al. (2022). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-EMA-2MP Status: Active Assigned Specialist: Senior Application Scientist Subject: Isolation of Zwitterionic Beta-Amino Acids from Michael Addition Mixtures

Executive Summary

You are likely synthesizing 3-[Ethyl(methyl)amino]-2-methylpropanoic acid via the Michael addition of N-ethylmethylamine to methacrylic acid (or its ester followed by hydrolysis).

The core challenge you are facing is the "Zwitterionic Trap." At neutral pH, this molecule exists as a zwitterion (inner salt), making it highly water-soluble and insoluble in typical organic solvents (DCM, EtOAc). Standard aqueous workups often result in zero yield in the organic layer or a "gum" that refuses to crystallize.

This guide provides a self-validating purification protocol using Cation Exchange Chromatography (CEX) as the primary isolation method, followed by Isoelectric Point (pI) Crystallization for polishing.

Module 1: The Purification Decision Tree

Before starting, determine the state of your crude reaction mixture using the logic flow below.

PurificationTree Start Crude Reaction Mixture StateCheck Is the product an Ester or Free Acid? Start->StateCheck Ester Ester Form StateCheck->Ester Ester Acid Free Acid (Zwitterion) StateCheck->Acid Acid EsterPath Standard Extraction (DCM/Water) Ester->EsterPath AcidPath Is it contaminated with inorganic salts? Acid->AcidPath SaltsYes Yes (e.g. NaOH, LiOH used) AcidPath->SaltsYes Yes SaltsNo No (Neat/Organic base) AcidPath->SaltsNo No MethodA METHOD A: Ion Exchange (Dowex 50W) SaltsYes->MethodA MethodB METHOD B: pI Crystallization / Trituration SaltsNo->MethodB

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude composition.

Module 2: Primary Protocol – Ion Exchange Chromatography (Method A)

This is the industry "Gold Standard" for isolating water-soluble amino acids from salts and non-basic impurities (like unreacted methacrylic acid).

Principle: The amino acid binds to the resin at acidic pH (cationic form). Neutral/Acidic impurities wash through.[1] The product is eluted with ammonia (zwitterionic/anionic form).

Materials Required
  • Resin: Dowex 50W-X8 (or Amberlite IR-120), Hydrogen form (strongly acidic cation exchanger).

  • Column: Glass column with frit.

  • Eluents: Distilled Water, 2M NH₄OH (Ammonium Hydroxide).

Step-by-Step Workflow
StepActionTechnical Rationale
1. Resin Prep Slurry 50g of resin in water. Pour into column. Wash with 200mL water until eluate is neutral.Ensures resin is active (H+ form) and free of storage preservatives.
2. Loading Dissolve crude mixture in minimal water (pH < 3). Load onto column carefully.Low pH ensures the amine is protonated (

), allowing it to bind to the sulfonate groups on the resin.
3. Washing Flush with 3-5 column volumes (CV) of Distilled Water .Critical Step: This removes unreacted methacrylic acid, salts, and non-basic impurities. They do not bind to the resin.
4. Elution Switch eluent to 1M - 2M NH₄OH . Collect fractions.The base deprotonates the resin and the amino acid, releasing the product.
5. Detection Spot fractions on TLC. Stain with Ninhydrin or Iodine .Ninhydrin may be faint for tertiary amines; Iodine vapor is more reliable for this specific molecule.
6. Isolation Pool active fractions. Lyophilize (Freeze-dry) or rotary evaporate.Removes water and excess volatile ammonia.

Checkpoint: You should now have the crude amino acid as a white/off-white solid or thick oil, free of inorganic salts and starting materials.

Module 3: Polishing – Isoelectric Point (pI) Crystallization (Method B)

If Method A yields a gum, or if you skipped to Method B, use this to obtain a crystalline solid.

The Science: Amino acids have minimum solubility at their isoelectric point (pI), where the net charge is zero.

  • Estimated pKa (COOH): ~2.5

  • Estimated pKa (Amine): ~9.5

  • Calculated pI:

    
    
    
Protocol
  • Dissolution: Dissolve the crude material in a minimum amount of water.

  • pH Adjustment:

    • If acidic (pH < 4): Add 1M NaOH or Et₃N dropwise.

    • If basic (pH > 8): Add 1M HCl dropwise.

    • Target: Adjust strictly to pH 6.0 - 6.2 .

  • Precipitation:

    • Add Acetone or Ethanol (anti-solvent) slowly until turbidity persists.

    • Store at 4°C overnight.

  • Filtration: Filter the white crystals and wash with cold acetone.

Troubleshooting & FAQs

Q1: My product is an oil and won't crystallize even at pH 6. Why?

Diagnosis: This is common for N-alkylated beta-amino acids due to high conformational flexibility and hygroscopicity. Solution:

  • Trituration: Add diethyl ether or hexanes to the oil and scratch the flask vigorously with a glass rod. This induces nucleation.

  • Salt Formation: Convert the zwitterion to the Hydrochloride Salt . Dissolve the oil in dry ethanol and add HCl in dioxane/ether. The HCl salt is often more crystalline than the zwitterion [1].

Q2: I see a spot for the starting amine (N-ethylmethylamine) on TLC.

Diagnosis: The starting amine is also basic and binds to the Ion Exchange resin, co-eluting with your product. Solution:

  • Pre-Column Treatment: The starting amine is volatile (bp ~36°C). Before running the column, rotary evaporate your crude mixture at 40-50°C under high vacuum for 1 hour. This physically removes the unreacted amine [2].

Q3: Can I use normal phase silica gel chromatography?

Diagnosis: No. Zwitterions stick irreversibly to silica gel or streak badly due to the acidic nature of silanols. Solution: If you must use silica, use a very polar mobile phase: n-Butanol / Acetic Acid / Water (4:1:1) . However, removing n-Butanol is difficult. Ion Exchange is superior.

Visualizing the Mechanism

The following diagram illustrates the molecular behavior during Ion Exchange, explaining why this method separates the product from the starting acid.

IEX_Mechanism cluster_loading Step 1: Acidic Loading (pH 2) cluster_elution Step 2: Ammonia Elution (pH 10) Resin1 Resin-SO3(-) Product1 Product-NH+(Bind) Resin1->Product1 Ionic Bond Impurity1 Methacrylic Acid (Flow-through) Resin2 Resin-SO3(-) NH4(+) Product2 Product (Zwitterion Released) Resin2->Product2 Displacement

Figure 2: Molecular mechanism of Cation Exchange Chromatography for beta-amino acids.

References

  • Sigma-Aldrich. this compound hydrochloride Product Sheet. (Confirming the stability of the HCl salt form). Link

  • Organic Syntheses. Synthesis of Beta-Amino Acids via Michael Addition. (General protocols for removing volatile amines and workup of Michael adducts). Link

  • Bio-Rad Laboratories. Guide to Ion Exchange Chromatography. (Authoritative source on resin preparation and elution buffers). Link

  • PubChem. Compound Summary: this compound. (Physical properties and pKa data). Link

For further assistance, please contact the Application Support team with your specific batch number and TLC data.

Sources

Troubleshooting hygroscopicity issues with 3-[Ethyl(methyl)amino]-2-methylpropanoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Hygroscopicity & Handling

Case ID: #HYGRO-EMA-2MP-HCl Status: Open Priority: High (Material Stability Risk)

Diagnostic & Immediate Action

Q: My reagent has turned into a sticky paste or liquid (deliquescence). Is it ruined? A: Not necessarily, but immediate intervention is required. This compound is a tertiary amine hydrochloride salt with a beta-amino acid backbone. The chloride ion in the crystal lattice coordinates avidly with atmospheric water, breaking the crystal lattice energy and causing deliquescence (dissolving in its own absorbed water).

Immediate Triage Protocol:

  • Do NOT heat rapidly. Heating a wet slurry >60°C can cause hydrolysis of the carboxylic acid or thermal degradation.

  • Check Color: If the liquid is clear/colorless to pale yellow, it is likely just hydrated. If it is dark brown/black, significant degradation has occurred; discard.

  • Remediation (Drying):

    • Dissolve the "goo" fully in a minimum amount of anhydrous methanol or ethanol.

    • Concentrate in vacuo (Rotavap) at <40°C to remove bulk water as an azeotrope.

    • Redissolve in dichloromethane (DCM) and re-concentrate (to chase off alcohols).

    • Place the resulting foam/solid in a high-vacuum oven (see Remediation section below).

Handling & Weighing (Prevention)

Q: How do I weigh this out without it gaining mass on the balance? A: The "drift" you see on the balance is water absorption. You must isolate the weighing process from ambient humidity.

The "Subdivision" Technique (Recommended): Do not open the main stock bottle on an open bench.

  • Glove Box: Ideal. Weigh inside an N2/Ar atmosphere.

  • Glove Bag/Cone: If a box is unavailable, place the balance and stock bottle inside a disposable glove bag purged with dry nitrogen.

  • The "Aliquot" Method (Benchtop compromise):

    • Take the cold bottle out of storage and allow it to warm to room temperature inside a desiccator before opening (prevents condensation).

    • Rapidly transfer an approximate amount to a tared, screw-cap vial. Close the stock bottle immediately.

    • Weigh the closed vial.

    • Subtract the tare weight to get the exact mass. Do not try to spoon-feed powder onto an open balance pan.

Workflow: Safe Handling Decision Tree

HandlingWorkflow Start Start: Receive Material CheckState Check Physical State Start->CheckState IsSolid Free-flowing Powder? CheckState->IsSolid YesSolid Yes IsSolid->YesSolid NoSolid No (Clumped/Liquid) IsSolid->NoSolid Weighing Weighing Protocol YesSolid->Weighing Remediation Remediation: Azeotropic Drying NoSolid->Remediation Environment Is Humidity <30%? Weighing->Environment RapidWeigh Rapid Weighing (Closed Vials) Environment->RapidWeigh Yes GloveBox Glove Box / Bag (Inert Gas) Environment->GloveBox No

Figure 1: Decision matrix for handling hygroscopic amino acid salts based on physical state and environmental humidity.

Storage & Stability

Q: Can I store this in the fridge? A: Yes, but with strict caveats.

  • Temperature: -20°C is preferred for long-term chemical stability, but 4°C is acceptable.

  • The Trap: The danger is not the cold, but the warming up phase. Opening a cold bottle in humid lab air causes immediate condensation inside the bottle, ruining the remaining stock.

  • Protocol:

    • Store in a tightly sealed vial.

    • Place that vial inside a secondary jar containing desiccant packets (Silica gel or P2O5).

    • Wrap the outer jar with Parafilm.

    • Warm to RT before breaking the seal.

Q: Which desiccant is best? A:

Desiccant Suitability Notes
P2O5 (Phosphorus Pentoxide) Excellent Best for vacuum desiccators. Chemically reacts with water (irreversible).
Silica Gel (Blue/Orange) Moderate Good for general secondary containment. Reversible.
CaCl2 Poor Can liquefy and contaminate the sample if in direct contact.

| Drierite (CaSO4) | Good | Low dust, good capacity. |

Reaction Setup & Chemistry

Q: I need to use this in an amide coupling. Does the water content matter? A: Yes. Water competes with the amine for the activated ester/coupling reagent, leading to hydrolysis of your expensive intermediate.

Q: How do I remove the HCl if I need the free base? A: Do not try to isolate the free amino acid as a solid; it will likely be a zwitterionic oil that is even harder to handle.

  • Strategy: Perform an in situ neutralization.

  • Suspend the HCl salt in your reaction solvent (e.g., DMF, DCM).

  • Add exactly 1.0 equivalent of a non-nucleophilic base (e.g., DIPEA, NMM).

  • Proceed with the reaction immediately.

Workflow: Reaction Setup Under Hygroscopic Conditions

ReactionSetup cluster_prep Preparation cluster_action Execution Solvent Solvent (Anhydrous) Suspend Suspend in Solvent Solvent->Suspend Glassware Glassware (Oven Dried) Weigh Weigh Salt (Under N2) Glassware->Weigh Weigh->Suspend Neutralize Add Base (DIPEA) (In Situ Free-Basing) Suspend->Neutralize React Add Electrophile Neutralize->React

Figure 2: Protocol for utilizing hygroscopic amine salts in organic synthesis without prior free-basing.

Remediation Protocol (Drying)

Q: How do I dry the material if it has absorbed water? A: Use a vacuum oven with a P2O5 trap.

Step-by-Step:

  • Transfer: Move the material to a wide-mouth vial or crystallization dish to maximize surface area. Cover the mouth with a Kimwipe secured by a rubber band (prevents dust/powder loss during venting).

  • Setup: Place in a vacuum oven.

  • Desiccant: Place a tray of fresh P2O5 or KOH pellets in the bottom of the oven (away from your sample).

  • Temperature: Set to 40°C . (Do not exceed 50°C to avoid potential intramolecular cyclization or decarboxylation, although beta-amino acids are relatively robust).

  • Vacuum: Apply high vacuum (<1 mbar) for 24 hours.

  • Venting: Vent the oven with Dry Nitrogen or Argon , not ambient air. Cap immediately upon retrieval.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <1112> Application of Water Activity Determination to Nonsterile Pharmaceutical Products.Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Chapter 11: Hygroscopicity). Link

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Deliquescence in Pharmaceutical Systems.[2] Drug Development and Industrial Pharmacy. Link

  • PubChem. (n.d.). Compound Summary: 3-[Ethyl(methyl)amino]-2-methylpropanoic acid.[3][4] National Library of Medicine. Link

Sources

Optimizing Michael addition of N-ethylmethylamine to methacrylate esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: -Ethylmethylamine Addition to Methacrylate Esters

Executive Summary: The Challenge Profile

You are attempting a reaction that fights two fundamental forces: steric hindrance and volatility .

  • The Electrophile (Methacrylate): Unlike acrylates, methacrylates possess an

    
    -methyl group. This group exerts significant steric hindrance, shielding the 
    
    
    
    -carbon from nucleophilic attack. It also donates electron density (inductive effect), making the double bond less electrophilic.
  • The Nucleophile (

    
    -Ethylmethylamine):  While a secondary amine is generally a good nucleophile, this specific amine has a boiling point of ~36–37 °C . Standard heating protocols will cause the reagent to evaporate before it can react, leading to stalled conversion often mistaken for kinetic inhibition.
    

This guide provides a self-validating protocol to overcome these barriers using Lewis Acid Catalysis and Sealed-Vessel Thermodynamics .

Troubleshooting Modules (Q&A)
Module A: Kinetics & Conversion

Q: My reaction stalls at 40-50% conversion. Adding more heat just turns it brown. Why?

Diagnosis: You are likely experiencing Reagent Fugacity or Equilibrium Limitation .

  • The Cause:

    
    -Ethylmethylamine boils at ~37 °C. If you heat an open system (or even a standard reflux) to the 60-80 °C required to activate the methacrylate, the amine escapes. Furthermore, the aza-Michael reaction is reversible. High heat shifts the equilibrium back to the starting materials (Retro-Michael).
    
  • The Fix:

    • Stoichiometry: Use 1.5 – 2.0 equivalents of the amine to account for volatility and drive the equilibrium (Le Chatelier’s principle).

    • Containment: You must use a sealed pressure tube or autoclave.

    • Catalysis: Do not rely on thermal activation alone. Use a Lewis Acid catalyst (e.g.,

      
       or 
      
      
      
      ) or a solid support (Silica Gel) to lower the activation energy without excessive heat.
Module B: Side Reactions

Q: The reaction mixture became a viscous gel or solid. What happened?

Diagnosis: Radical Polymerization .

  • The Cause: Methacrylates are prone to radical polymerization, especially when heated or exposed to light. Strongly basic conditions (sometimes caused by the amine itself) can occasionally trigger anionic polymerization.

  • The Fix:

    • Inhibitors: Do not remove the MEHQ (monomethyl ether hydroquinone) stabilizer from the methacrylate starting material. It does not interfere with the Michael addition but prevents radical chains.

    • Atmosphere: While many reactions require

      
      , radical inhibitors often require trace oxygen to function. However, for this specific amine reaction, an inert atmosphere is safer to prevent amine oxidation. Compromise: Keep the reaction in the dark and add extra radical inhibitor (e.g., BHT) if heating >60 °C.
      
Module C: Workup & Isolation

Q: I had product by TLC/NMR, but after distillation, it was gone. Why?

Diagnosis: Retro-Michael Reaction .[1]

  • The Cause: The

    
    -amino ester product is thermodynamically unstable at high temperatures. Distilling at 100 °C+ can revert the product back to the amine (which flies off) and the methacrylate.
    
  • The Fix:

    • Vacuum is King: Distill only under high vacuum (<1 mbar) to keep the bath temperature below 60 °C.

    • Acidic Workup: If possible, convert the product to its HCl salt immediately. The ammonium salt is stable and cannot undergo retro-Michael elimination.

Optimization Data: Catalyst & Solvent Screening

The following table summarizes expected outcomes based on kinetic literature for secondary amine additions to methacrylates.

VariableConditionOutcomeRecommendation
Solvent Methanol (Protic)Slow. H-bonding stabilizes the amine lone pair, reducing nucleophilicity.❌ Avoid
Acetonitrile (Aprotic)Fast. Dipolar aprotic solvent leaves the amine "naked" and reactive.✅ Recommended
Solvent-Free (Neat)Fastest. Max concentration drives kinetics, but requires careful exotherm control.✅ Highly Recommended (if safe)
Catalyst None (Thermal)Low yield. Requires high heat (>80°C), risking polymerization.❌ Avoid
Silica Gel (

)
Good yield. Acts as a mild Lewis acid and surface mediator.✅ Good (Green Chem)

Excellent. Coordinates carbonyl oxygen, increasing electrophilicity of the double bond.🌟 Best Performance
DBU (Strong Base)Risky. Can trigger anionic polymerization of methacrylate.⚠️ Use Caution
Visualized Pathways
Figure 1: Reaction Mechanism & Steric Barrier

This diagram illustrates the specific activation required to overcome the


-methyl steric clash.

MichaelMechanism Amine N-Ethylmethylamine (Nucleophile) TS Transition State (Steric Clash: α-Me vs Amine) Amine->TS Methacrylate Methacrylate Ester (Electrophile) Complex Activated Complex (C=O coordinated) Methacrylate->Complex Activation LewisAcid Lewis Acid (CeCl3) (Catalyst) LewisAcid->Complex Complex->TS Enolate Enolate Intermediate TS->Enolate C-N Bond Formation Product β-Amino Ester (Product) Enolate->Product Proton Transfer Product->Amine Retro-Michael (Heat) Product->Methacrylate Reversion

Caption: The Lewis Acid coordinates to the carbonyl (yellow), lowering the LUMO energy and facilitating attack despite the steric hindrance (grey) of the α-methyl group. Note the red dotted line indicating the risk of thermal reversion.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Reaction Started CheckTLC Check Conversion (TLC/GC) @ 4 Hours Start->CheckTLC LowConv Low Conversion (<20%) CheckTLC->LowConv HighConv High Conversion (>80%) CheckTLC->HighConv CheckVessel Is Vessel Sealed? LowConv->CheckVessel Workup Workup Phase HighConv->Workup SealIt Amine Evaporated. Restart in Pressure Tube. CheckVessel->SealIt No AddCat Add 5 mol% CeCl3 or SiO2 CheckVessel->AddCat Yes Distill Distillation Workup->Distill Loss Product Loss/Degradation Distill->Loss High T (>100°C) Success Pure Product Distill->Success Low T VacCheck Check Vacuum/Temp Loss->VacCheck LowerTemp Use High Vac (<1 mbar) Keep T < 60°C VacCheck->LowerTemp

Caption: Diagnostic flow for identifying failure points. Note that amine volatility (yellow node) is the most common failure mode for this specific reaction.

Recommended Experimental Protocol

Method: Lewis-Acid Catalyzed, Solvent-Free Addition in Sealed Vessel.

Reagents:

  • Methacrylate Ester (1.0 equiv)[2]

  • 
    -Ethylmethylamine (1.5 equiv) — Excess is crucial.
    
  • Cerium(III) Chloride Heptahydrate (

    
    ) (5 mol%) OR  Silica Gel (200 mg per mmol substrate).
    

Step-by-Step:

  • Preparation: In a heavy-walled pressure tube (Ace Glass or similar) equipped with a magnetic stir bar, add the Methacrylate Ester (e.g., 10 mmol).

  • Catalyst Addition: Add

    
      (0.5 mmol). If using Silica Gel, add it now.
    
  • Amine Addition: Cool the tube in an ice bath (

    
    ). This is critical to prevent the amine from flashing off during addition. Add 
    
    
    
    -Ethylmethylamine
    (15 mmol) via syringe.
  • Reaction: Seal the tube tightly. Allow it to warm to room temperature. Move to an oil bath set to 40–50 °C .

    • Note: Do not exceed 60 °C initially. The pressure will rise.

    • Monitoring: Stir for 12–24 hours. Monitor by GC-MS or NMR. Do not rely solely on TLC as amines can streak.

  • Workup:

    • If using Silica: Filter the mixture through a pad of Celite with

      
       or 
      
      
      
      .
    • If using CeCl3: Dilute with water and extract with

      
      .
      
  • Purification:

    • Concentrate the organic layer under reduced pressure (Rotovap bath < 40 °C ).

    • Remove excess amine (bp 37 °C) easily during this step.

    • If high purity is needed, distill under high vacuum (0.1–0.5 mmHg). Do not heat the pot above 60–70 °C.

References
  • Bartoli, G., et al. (2005). "CeCl3·7H2O-NaI promoted Michael addition of amines to α,β-unsaturated esters." Journal of Organic Chemistry.

    • Relevance: Establishes Cerium(III)
  • Wabnitz, T. C., & Spencer, J. B. (2003). "Aza-Michael additions of amines to acrylates catalyzed by silica gel." Organic Letters.

    • Relevance: Provides the "Green Chemistry" alternative using silica gel, effective for avoiding polymeriz
  • Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science.

    • Relevance: Comprehensive review covering the kinetics of methacrylates vs. acrylates and the issue of retro-Michael reactions.
  • Surendra, K., et al. (2006). "Nucleophilic addition of amines to acrylates and methacrylates." Tetrahedron Letters.

    • Relevance: Specific kinetic data on secondary amines and the necessity of Lewis Acid activation for methacryl

Sources

Minimizing racemization during synthesis of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid derivatives

Technical Support Ticket #8492: Racemization Control in -Methyl- -Amino Acid Derivatives

Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Internal Base" Hazard

The synthesis of This compound presents a unique stereochemical challenge compared to standard

  • The Structural Trap: You have a chiral center at C2 (

    
    -position) bearing an acidic proton.
    
  • The Catalyst: You have a basic tertiary amine at C3 (

    
    -position).
    
  • The Mechanism: Unlike standard amino acids, this molecule possesses an internal base . The

    
    -nitrogen can facilitate the intramolecular deprotonation of the 
    
    
    -proton, leading to rapid enolization and racemization, particularly during carboxyl activation or thermal stress.

This guide provides a self-validating workflow to Minimize, Mitigate, and Monitor this racemization.

Module 1: Synthesis Strategy (Prevention)

Objective: Establish the chiral center using a method that locks stereochemistry before the basic amine is introduced or fully active.

Recommended Route: Evans Auxiliary Alkylation

We recommend the Evans Oxazolidinone method.[1] It provides a "chiral memory" that resists racemization better than catalytic methods during scale-up.

The Logic: The oxazolidinone ring adds steric bulk and electronic stabilization, preventing the formation of the planar enolate required for racemization.

Step-by-Step Protocol
  • Auxiliary Attachment: Acylate the chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) with propionyl chloride to form the N-propionyl imide .

  • Enolization (Cryogenic): Cool to -78°C in THF. Treat with NaHMDS (Sodium bis(trimethylsilyl)amide). Note: LiHMDS is also acceptable, but NaHMDS often gives tighter kinetic control for this specific substrate.

  • Electrophile Introduction: Introduce the electrophile.

    • Challenge: You cannot easily alkylate with a Cl-CH2-N(Et)(Me) species directly due to instability.

    • Solution: Perform a Mannich-type addition using an iminium ion equivalent (e.g., generated from bis(dimethylamino)methane and acetyl chloride, followed by amine exchange) OR alkylate with BnO-CH2-Cl (benzyl chloromethyl ether), then convert the ether to the amine later.

    • Preferred Path: Use Eschenmoser’s salt (dimethylmethyleneammonium iodide) to introduce the carbon, then exchange the amine, OR use a Reformatsky-type Mannich reaction .

  • Cleavage: Hydrolyze the auxiliary using LiOH/H2O2 at 0°C. Crucial: Maintain temperature < 5°C to prevent base-catalyzed racemization of the free acid.

Visualization: Synthesis Decision Tree

SynthesisStrategyTargetTarget: this compoundDecisionSelect Synthesis RouteTarget->DecisionRouteARoute A: Evans Auxiliary(High Fidelity)Decision->RouteARecommendedRouteBRoute B: Michael Addition(Lower ee% Risk)Decision->RouteBAvoid if possibleStepA11. Propionyl-OxazolidinoneRouteA->StepA1StepA22. TiCl4 / DIPEA / Eschenmoser SaltStepA1->StepA2StepA33. Amine Exchange & CleavageStepA2->StepA3StepA2->StepA3Critical: Keep T < 0°C

Caption: Decision tree prioritizing Evans Auxiliary to lock stereochemistry early in the sequence.

Module 2: Coupling & Activation (Mitigation)

Objective: Activate the carboxylic acid for downstream use (e.g., drug conjugation) without triggering the "Internal Base" mechanism.

The Racemization Mechanism

When you activate the carboxyl group (forming CO-X), the

Troubleshooting Guide: Coupling Reagents
Reagent SystemRisk LevelRecommendationTechnical Rationale
HATU / HOAt LowPreferred Fast kinetics outcompete racemization. HOAt stabilizes the active ester.
EDC / Oxyma LowAlternative Oxyma (Ethyl cyanoglyoxylate-2-oxime) is superior to HOBt for suppressing racemization [1].
DIC / HOBt MediumUse with CautionSlower activation times allow the internal base more time to act.
Acid Chlorides Extreme FORBIDDEN High activation energy + HCl generation guarantees racemization.
The "Base" Rule

Never use Triethylamine (TEA).

  • Why? TEA is strong enough to deprotonate the activated

    
    -carbon but lacks the steric bulk to be selective.
    
  • Use Instead: 2,4,6-Collidine (TMP) or DIPEA . Collidine is a weaker base (pKa ~7.4) that is sufficient to neutralize the reaction but poor at abstracting the sterically hindered

    
    -proton [2].
    
Visualization: The Racemization Cycle

RacemizationCycleSMChiral Starting Material(L-Isomer)ActivatedActivated Ester(Oxyma/At)SM->ActivatedActivationEnolatePlanar Enolate(Achiral)Activated->EnolateProton AbstractionRacemateRacemic Product(D/L Mixture)Enolate->RacemateReprotonationInternalBaseInternal Beta-Amine(Intramolecular Cat.)InternalBase->ActivatedPromotes Enolization

Caption: The internal tertiary amine acts as a catalyst, accelerating the transition from activated ester to planar enolate.

Module 3: Analytical Validation (Monitoring)

Objective: Accurately measure ee% without inducing racemization during the analysis itself.

Critical Warning: Do NOT use Marfey’s Reagent (FDAA).

  • Reason: Marfey’s reagent reacts with primary/secondary amines.[2] Your target has a tertiary amine. It will not react.

Recommended Method: Zwitterionic Chiral HPLC

Direct analysis of the underivatized amino acid is safest.

  • Column: Chiralpak ZWIX(+) or ZWIX(-) .

    • Chemistry: These columns are designed specifically for zwitterionic molecules (amino acids) containing basic and acidic functionalities.

  • Mobile Phase: MeOH/MeCN + 50mM Formic Acid + 25mM Diethylamine.

    • Note: The double ion-pairing mechanism of ZWIX columns separates enantiomers based on their specific spatial charge distribution.

Alternative: Derivatization of the Carboxyl Group

If ZWIX columns are unavailable, you must derivatize the acid to form a diastereomer.

  • Reagent: (S)-(-)-

    
    -Methylbenzylamine.
    
  • Coupling: Use DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).

    • Why DMTMM? It allows coupling in water/alcohol without adding external base, minimizing racemization during the analytical prep [3].

  • Analysis: Run on standard C18 HPLC.

Frequently Asked Questions (FAQ)

Q1: My product racemizes during workup. I'm using standard acid/base extraction. A: This is due to the "Isoelectric Trap." At the isoelectric point (pI), the zwitterion is most stable, but if you hold the molecule at pH > 10 (basic extraction) for too long, the

  • Fix: Perform extractions rapidly at 0°C . Do not exceed pH 9. Use Lyophilization instead of thermal evaporation to remove water.

Q2: Can I use asymmetric hydrogenation of the acrylate precursor? A: Yes, but it is challenging. The substrate 3-(ethyl(methyl)amino)-2-methylacrylic acid has a tetrasubstituted alkene geometry (if the amine is considered a substituent). Asymmetric hydrogenation of tetrasubstituted olefins is difficult and often requires high pressure and expensive Rhodium-DuPhos catalysts. The Evans route (Module 1) is more robust for lab-scale synthesis.

Q3: Why did you recommend Collidine over DIPEA for coupling? A: While DIPEA is standard, Collidine (2,4,6-trimethylpyridine) creates a "steric wall" around the nitrogen. In sensitive couplings involving


References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal.

  • Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice". The Journal of Organic Chemistry.

  • Kunishima, M., et al. (1999). "Synthesis of Diastereomeric Amides using DMTMM for Enantiomeric Excess Determination". Tetrahedron.

  • Evans, D. A., et al. (1982). "Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of Alpha-Substituted Carboxylic Acid Derivatives". Journal of the American Chemical Society.[3]

Technical Support Center: N-Ethylmethylamine (NEMA) Removal

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers and process chemists dealing with N-ethylmethylamine (NEMA) impurities. It is structured to troubleshoot specific scenarios rather than provide a generic textbook overview.

Current Status: Online 🟢 Agent: Senior Application Scientist Topic: Purification Strategies & Troubleshooting

The "Quick Fix" – Evaporation & Volatility

User Question: NEMA has a boiling point of ~37°C. I ran my reaction mixture on the rotovap for an hour, but the NMR still shows significant amine signals. Why didn't it strip off?

Scientist's Diagnosis: While the boiling point of free-base NEMA is indeed low (


), two common chemical phenomena often prevent simple evaporation:
  • Salt Formation: If your reaction conditions were acidic (even mildly) or generated acid byproducts (e.g., HCl from an acid chloride coupling), the NEMA exists as a hydrochloride salt (or similar). The salt is non-volatile.

  • Solvent Effects: NEMA is hygroscopic and highly soluble in polar organic solvents. It can form stable solvates or simply remain trapped in the "oil" phase of a crude product, requiring higher vacuum/temperature than expected to break the interaction.

Troubleshooting Protocol:

  • Step 1 (The pH Check): Take a small aliquot of your crude mixture, dissolve it in water, and check the pH. If pH < 9, your amine is protonated.

  • Step 2 (The Free-Base): You must "crack" the salt. Add saturated aqueous

    
     or 
    
    
    
    (if product is base-stable) to the mixture until pH > 11.
  • Step 3 (Azeotropic Strip): Extract into a volatile solvent (DCM or

    
    ) and re-evaporate. Co-evaporation with toluene can also help drag out stubborn amines via azeotrope-like entrainment.
    

Liquid-Liquid Extraction (LLE) – The Workhorse

User Question: I can't use heat because my product is thermally unstable. I tried a water wash, but the amine is still there. What is the standard workup for this?

Scientist's Answer: Water alone is insufficient because NEMA has significant organic solubility. You must exploit its basicity (


) to force it into the aqueous layer.
Method A: The Acidic Wash (Standard)

Use this if your product is acid-stable .[1]

  • Dilute crude reaction in EtOAc or DCM.

  • Wash

    
     with 1N HCl .
    
    • Mechanism:[2]

      
       (Water Soluble).
      
  • Self-Validation: Check the pH of the aqueous waste. It must remain acidic (pH < 2). If it drifts up, you haven't added enough acid to neutralize the excess amine.

Method B: The "Copper Trick" (Visual Indicator)

Use this if your product is acid-sensitive or acts as a Lewis base.

  • Prepare a 10% aqueous Copper(II) Sulfate (

    
    )  solution.
    
  • Wash your organic layer with this solution.

  • Visual Cue: The aqueous layer will turn from pale blue to deep royal purple/blue as the copper complexes with the NEMA.

  • Endpoint: Repeat the wash until the aqueous layer stops turning purple and remains pale blue. This visually confirms the amine is gone.

Warning: Do not use Method B if your target product is a strong ligand (e.g., contains pyridines or imidazoles), as it may also complex with the copper.

Scavenging Resins – High-Throughput & Late Stage

User Question: I am at the final stage of a GMP synthesis. I cannot do aqueous workups due to emulsion issues, and I need to remove 5 equivalents of excess NEMA. What resin should I use?

Scientist's Recommendation: For secondary amines like NEMA, Polystyrene-Isocyanate (PS-Isocyanate) is the gold standard. It acts as an "electrophilic sink," reacting with the nucleophilic amine to form a urea, which remains covalently bound to the bead.

The Protocol
  • Resin Selection: PS-Isocyanate (Typical loading:

    
    ).
    
  • Stoichiometry: Use 2.0 to 3.0 equivalents of resin relative to the excess NEMA.

  • Solvent: DCM, THF, or DMF (Resin must swell to work). Avoid alcohols (they compete with the isocyanate).

Step-by-Step Workflow:

  • Dissolve crude mixture in dry DCM.

  • Add PS-Isocyanate resin.[3]

  • Agitate (do not stir with a magnetic bar, which grinds the beads) for 2–4 hours at room temperature.

  • Filter through a fritted funnel. The filtrate contains your product; the NEMA is trapped on the beads.

Visualizing the Scavenging Pathway

The following diagram illustrates the chemical logic of using PS-Isocyanate.

ScavengingMechanism cluster_filtration Filtration Step NEMA Free NEMA (Impurity) Complex Transition State NEMA->Complex Nucleophilic Attack Resin PS-Isocyanate (Solid Bead) Resin->Complex Urea Polymer-Bound Urea (Trapped Species) Complex->Urea Covalent Bond Formation Product Purified Product (In Solution) Urea->Product Filtration Step

Figure 1: Mechanism of Action for PS-Isocyanate Scavenging. The secondary amine attacks the isocyanate, becoming permanently immobilized.

Safety Critical: Nitrosamine Risks

User Question: Our regulatory team mentioned "Cohort of Concern" regarding this amine. What does that mean for my purification process?

Scientist's Warning: Secondary amines like N-ethylmethylamine are direct precursors to Nitrosamines (specifically N-nitroso-N-ethylmethylamine), which are potent genotoxic impurities.

Critical Control Points:

  • Avoid Nitrites: Never use sodium nitrite (e.g., for diazotization of other parts of the molecule) while free NEMA is present.

  • Acidic Workups: If your solvent contains trace nitrates or if nitric acid was used, an acidic workup can inadvertently catalyze nitrosation.

  • ICH M7 Compliance: If NEMA is used in the final steps, you must prove its removal to extremely low levels (often ppm or ppb range). Standard NMR is not sensitive enough. You likely need LC-MS/MS validation.

Summary of Removal Options

MethodSuitabilityProsCons
Evaporation Crude StepCheap, simple.Fails if salt forms; requires high vac.
Acid Wash (HCl) StandardHighly efficient (

removal).
Incompatible with acid-sensitive products.
CuSO4 Wash SpecializedVisual confirmation (Purple color).[1][4]Can chelate product; heavy metal waste.
PS-Isocyanate Late Stage/GMPNo aqueous workup; high specificity.Expensive; slower kinetics (2-4h).

Decision Matrix: Which Method to Choose?

DecisionTree Start Start: NEMA Removal IsVolatile Is Product Volatile? Start->IsVolatile IsAcidStable Is Product Acid Stable? IsVolatile->IsAcidStable No MethodEvap Method: Careful Distillation or Azeotrope IsVolatile->MethodEvap Yes IsScaleLarge Scale > 100g? IsAcidStable->IsScaleLarge Yes MethodCu Method: CuSO4 Wash IsAcidStable->MethodCu No (Visual Check) MethodResin Method: PS-Isocyanate Resin IsAcidStable->MethodResin No (High Value/No Water) MethodHCl Method: Dilute HCl Wash IsScaleLarge->MethodHCl Yes (Cheapest) IsScaleLarge->MethodHCl No

Figure 2: Strategic Decision Matrix for selecting the optimal purification route.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12219, N-Methylethylamine. Retrieved from [Link]

  • Biotage (2016). Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger.[3] Retrieved from [Link] (Note: Direct PDF deep-links often expire; navigate to Scavengers section).

  • Frontier, A. (2025). Not Voodoo: Workup for Removing Amines (CuSO4 Trick). University of Rochester.[5] Retrieved from [Link]

  • International Council for Harmonisation (2023). ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]

Sources

Validation & Comparative

Comparison of metabolic stability: BAIBA vs. 3-[Ethyl(methyl)amino]-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Designing and Interpreting In Vitro Metabolic Stability Studies

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic drug development, particularly in the realm of metabolic modulators, understanding a compound's metabolic stability is a cornerstone of preclinical assessment. It dictates the pharmacokinetic profile, dosing regimen, and ultimately, the clinical viability of a drug candidate. This guide provides a comparative framework for evaluating the metabolic stability of the endogenous myokine β-aminoisobutyric acid (BAIBA) against a novel, structurally related entity, 3-[Ethyl(methyl)amino]-2-methylpropanoic acid, hereafter referred to as "Compound X".

BAIBA, a product of valine and thymine catabolism, has garnered significant interest for its role in regulating lipid and glucose metabolism, making it a valuable benchmark for novel compounds in this therapeutic space.[1][2] Compound X, as a structural analog, may exhibit similar biological activities, but its synthetic modifications necessitate a thorough investigation of its metabolic fate.

This guide is structured not as a repository of existing comparative data—as Compound X is a novel entity—but as a strategic plan outlining the essential in vitro studies required to generate this critical information. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into the interpretation of potential outcomes.

The Central Role of Metabolic Stability in Drug Discovery

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[3] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations in the body, while a compound that is too resistant to metabolism could accumulate to toxic levels. Early assessment of metabolic stability allows for the selection of candidates with favorable pharmacokinetic properties and provides crucial insights for structure-activity relationship (SAR) studies aimed at optimizing metabolic liabilities.[3]

The primary sites of drug metabolism are the liver and the plasma.[4][5] Therefore, our investigation will focus on two key in vitro assays:

  • Liver Microsomal Stability Assay: To assess Phase I metabolic pathways, primarily mediated by cytochrome P450 (CYP) enzymes.[4][6][7]

  • Plasma Stability Assay: To evaluate susceptibility to hydrolysis by plasma enzymes, such as esterases and amidases.[5][8][9]

Comparative Physicochemical Properties

A preliminary comparison of the physicochemical properties of BAIBA and Compound X can offer initial clues regarding their potential metabolic differences.

PropertyBAIBA (β-aminoisobutyric acid)Compound X (this compound)
Molecular Formula C4H9NO2C7H15NO2
Molecular Weight 103.12 g/mol [2]145.20 g/mol (as free base)
Structure BAIBA structureCompound X structure
Key Structural Features Primary amine, methyl groupTertiary amine, ethyl and methyl substituents

Data for Compound X is based on its hydrochloride salt form available commercially.

The key structural difference to note is the substitution on the amine group. BAIBA possesses a primary amine, a common site for metabolic modification. In contrast, Compound X features a tertiary amine with both ethyl and methyl groups. This structural alteration is likely to significantly impact its interaction with metabolic enzymes and, consequently, its stability.

Experimental Design: A Step-by-Step Approach

The following sections detail the protocols for a head-to-head comparison of the metabolic stability of BAIBA and Compound X.

Experiment 1: Liver Microsomal Stability Assay

This assay will determine the intrinsic clearance (Clint) of each compound in liver microsomes, providing a measure of their susceptibility to Phase I metabolism.[6] We will utilize pooled human and rat liver microsomes to assess interspecies differences.[10]

Rationale for Experimental Choices:

  • Test System: Pooled liver microsomes are a cost-effective and high-throughput model containing a rich complement of Phase I enzymes, particularly CYPs.[4] Using both human and rat microsomes is crucial for early assessment of how well preclinical animal models might predict human pharmacokinetics.

  • Cofactor: NADPH is an essential cofactor for CYP-mediated reactions.[7][11] Including a control incubation without NADPH helps to distinguish between enzymatic and non-enzymatic degradation.

  • Compound Concentration: A concentration of 1 µM is typically well below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring that the rate of metabolism is proportional to the compound concentration.[11]

  • Time Points: A range of time points allows for the accurate determination of the degradation rate constant.[6]

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare 1 M stock solutions of BAIBA and Compound X in a suitable solvent (e.g., DMSO).

    • Prepare a 10 mM stock solution of NADPH in buffer.

    • Thaw pooled human and rat liver microsomes (20 mg/mL stock) on ice.

  • Incubation:

    • In a 96-well plate, add the appropriate volume of buffer.

    • Add 1 µL of the 100 µM working stock of the test compound (BAIBA or Compound X) to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH to a final concentration of 1 mM. For the negative control, add buffer instead of NADPH.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., propranolol).[4][6]

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

Data Analysis and Interpretation:

The percentage of the compound remaining at each time point is plotted against time. The natural logarithm of the percent remaining versus time is then plotted, and the slope of this line is used to calculate the half-life (t1/2) and intrinsic clearance.

  • Half-life (t1/2): t1/2 = 0.693 / k (where k is the elimination rate constant)

  • Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)

Expected Outcomes and Interpretation:

ScenarioPotential OutcomeInterpretation
High Stability Long t1/2 (> 60 min), Low ClintThe compound is not readily metabolized by liver microsomal enzymes.
Moderate Stability Intermediate t1/2 (30-60 min), Moderate ClintThe compound is metabolized at a moderate rate.
Low Stability Short t1/2 (< 30 min), High ClintThe compound is rapidly metabolized, suggesting potential for high first-pass metabolism in vivo.

Given its structure, Compound X, with its tertiary amine, might exhibit greater stability against certain CYP-mediated reactions compared to BAIBA's primary amine. However, N-dealkylation is a common metabolic pathway for tertiary amines and could lead to rapid clearance.

Workflow Diagram:

LiverMicrosomalAssay prep Reagent Preparation (Buffer, Compounds, NADPH, Microsomes) plate_setup Plate Setup (1 µM Compound in Buffer) prep->plate_setup pre_incubate Pre-incubation (37°C, 5 min) plate_setup->pre_incubate reaction_start Initiate Reaction (Add NADPH) pre_incubate->reaction_start incubation Incubation at 37°C (Time Points: 0-60 min) reaction_start->incubation termination Terminate Reaction (Acetonitrile + IS) incubation->termination centrifugation Protein Precipitation (Centrifugation) termination->centrifugation analysis LC-MS/MS Analysis centrifugation->analysis data_analysis Data Analysis (t½, Clint) analysis->data_analysis

Caption: Workflow for the Liver Microsomal Stability Assay.

Experiment 2: Plasma Stability Assay

This assay will assess the stability of BAIBA and Compound X in plasma, which contains various hydrolytic enzymes.[8][9]

Rationale for Experimental Choices:

  • Test System: Pooled human and rat plasma provides a physiologically relevant matrix to evaluate degradation by plasma enzymes.[9]

  • Time Points: A longer incubation time (up to 120 minutes) is often used for plasma stability assays as hydrolysis reactions can be slower than microsomal metabolism.[8][12]

Detailed Protocol:

  • Preparation of Reagents:

    • Thaw pooled, heparinized human and rat plasma on ice.

    • Prepare 1 M stock solutions of BAIBA and Compound X in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, add the plasma.

    • Add 1 µL of the 100 µM working stock of the test compound to achieve a final concentration of 1 µM.

    • Incubate the plate at 37°C.

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[8][12]

  • Sample Analysis:

    • Follow the same procedure as the liver microsomal assay for protein precipitation and LC-MS/MS analysis.

Data Analysis and Interpretation:

The half-life of the compound in plasma is calculated similarly to the microsomal assay.

Expected Outcomes and Interpretation:

ScenarioPotential OutcomeInterpretation
High Stability >90% remaining at 120 minThe compound is stable in plasma.
Moderate Stability 50-90% remaining at 120 minThe compound shows some degradation in plasma.
Low Stability <50% remaining at 120 minThe compound is unstable in plasma and may be rapidly cleared in vivo.

Neither BAIBA nor Compound X contains functional groups that are highly susceptible to hydrolysis (e.g., esters, amides).[8] Therefore, it is anticipated that both compounds will exhibit high stability in plasma. However, this experiment is a crucial checkpoint, as unexpected instability can confound the interpretation of in vivo pharmacokinetic data.

Workflow Diagram:

PlasmaStabilityAssay prep Reagent Preparation (Plasma, Compounds) plate_setup Plate Setup (1 µM Compound in Plasma) prep->plate_setup incubation Incubation at 37°C (Time Points: 0-120 min) plate_setup->incubation termination Terminate Reaction (Acetonitrile + IS) incubation->termination centrifugation Protein Precipitation (Centrifugation) termination->centrifugation analysis LC-MS/MS Analysis centrifugation->analysis data_analysis Data Analysis (t½, % Remaining) analysis->data_analysis

Caption: Workflow for the Plasma Stability Assay.

Synthesizing the Data for a Go/No-Go Decision

The collective data from these two assays will provide a comprehensive in vitro metabolic stability profile for both BAIBA and Compound X.

Summary of Potential Data Points:

ParameterSpeciesBAIBACompound X
Microsomal t1/2 (min) HumanExperimental ValueExperimental Value
RatExperimental ValueExperimental Value
Microsomal Clint (µL/min/mg) HumanExperimental ValueExperimental Value
RatExperimental ValueExperimental Value
Plasma t1/2 (min) HumanExperimental ValueExperimental Value
RatExperimental ValueExperimental Value

A successful candidate for further development would ideally exhibit moderate to high stability in liver microsomes and high stability in plasma. Significant interspecies differences in microsomal stability would warrant further investigation and may suggest that the rat is not an appropriate model for predicting human pharmacokinetics for this class of compounds.

Should Compound X prove to be metabolically unstable, the next logical step would be to perform metabolite identification studies to pinpoint the sites of metabolic liability. This information would then feed back into the medicinal chemistry efforts to guide the design of more stable analogs.

Conclusion

This guide has outlined a robust and scientifically sound strategy for the comparative assessment of the metabolic stability of BAIBA and the novel compound, this compound. By adhering to these detailed protocols and principles of interpretation, researchers can generate the high-quality, decision-enabling data that is essential for the progression of new therapeutic candidates. The early and accurate characterization of a compound's metabolic fate is not merely a screening step but a fundamental component of modern, efficient drug discovery.

References

  • Tanianskii, D., Jarzebska, N., et al. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Nutrients. Available at: [Link]

  • Yu, Y., Chen, W., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Endocrinology. Available at: [Link]

  • Roberts, L. D., Boström, P., et al. (2014). β-Aminoisobutyric acid induces browning of white fat and hepatic β-oxidation and is inversely correlated with cardiometabolic risk factors. Cell Metabolism.
  • Wikipedia contributors. (2023). 3-Aminoisobutyric acid. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Evolve Further. (2025). L-Baiba (Beta-aminoisobutyric acid): Risks and Benefits. Available at: [Link]

  • ResearchGate. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Available at: [Link]

  • Encyclopaedia Britannica. beta-aminoisobutyric acid excretion. Available at: [Link]

  • Kitase, Y., et al. (2022). L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice. Journal of the Endocrine Society.
  • Yu, Y., et al. (2022). Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway. Frontiers in Cardiovascular Medicine. Available at: [Link]

  • Mercell. metabolic stability in liver microsomes. Available at: [Link]

  • Cyprotex. Microsomal Stability. Available at: [Link]

  • Cyprotex. Plasma Stability. Available at: [Link]

  • Creative Bioarray. Plasma Stability Assay. Available at: [Link]

  • Two-component. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

  • ResearchGate. Production and metabolism of β-aminoisobutyric acid (BAIBA). Available at: [Link]

  • National Center for Biotechnology Information. Beta-aminoisobutyric acid, urinary excretion of. Available at: [Link]

  • Charnwood Discovery. Plasma Stability In Vitro Assay. Available at: [Link]

  • MTT lab. In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]

  • Domainex. Plasma Stability Assay. Available at: [Link]

  • BioDuro. ADME Plasma Stability Assay. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • PubChem. CID 138734494. Available at: [Link]

  • ResearchGate. BAIBA improves hepatic ER stress in type 2 diabetes of mice. Available at: [Link]

  • CP Lab Safety. This compound hydrochloride, 95% Purity. Available at: [Link]

  • PubChem. Ethyl 3-(methylamino)propanoate. Available at: [Link]

  • PubMed. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Available at: [Link]

  • Longdom Publishing. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Available at: [Link]

  • PubMed. Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Available at: [Link]

Sources

Technical Guide: Determination of Enantiomeric Excess (ee) of 3-[Ethyl(methyl)amino]-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of enantiomeric excess (ee) for 3-[Ethyl(methyl)amino]-2-methylpropanoic acid presents a specific set of analytical challenges distinct from standard amino acid analysis. Unlike primary amino acids, this molecule features a tertiary amine and a zwitterionic


-amino acid backbone .

Critical Technical Constraints:

  • Incompatibility with Marfey’s Reagent: Standard pre-column chiral derivatization agents (FDAA/Marfey’s, OPA, GITC) require a primary or secondary amine for nucleophilic attack. The tertiary

    
    -ethyl-N-methyl group on this analyte renders these methods chemically impossible.
    
  • Lack of UV Chromophore: The molecule lacks a conjugated

    
    -system, making standard UV detection (254 nm) ineffective.
    
  • Zwitterionic Nature: The presence of both a basic tertiary amine and an acidic carboxyl group requires careful pH control to prevent peak tailing.

Recommendation: This guide recommends Direct Chiral HPLC/UHPLC using Zwitterionic Ion-Exchange (ZWIX) phases or Macrocyclic Glycopeptides (Teicoplanin) coupled with CAD (Charged Aerosol Detection) or MS (Mass Spectrometry) .

Strategic Method Selection

The following decision matrix illustrates the logic for selecting the appropriate stationary phase based on the analyte's specific tertiary amine structure.

MethodSelection Start Analyte: this compound CheckAmine Check Amine Substitution Start->CheckAmine IsTertiary Tertiary Amine (N-Et, N-Me) CheckAmine->IsTertiary DerivCheck Can we use Marfey's/OPA? IsTertiary->DerivCheck CrownCheck Can we use Crown Ethers (CR-I)? IsTertiary->CrownCheck DerivNo NO (No H for substitution) DerivCheck->DerivNo Selection Select Direct Zwitterionic/Inclusion Mode DerivNo->Selection CrownNo NO (Requires Primary Amine) CrownCheck->CrownNo CrownNo->Selection MethodA Method A: Zwitterionic Phase (ZWIX) (Double Ion Pairing) Selection->MethodA MethodB Method B: Teicoplanin (Chirobiotic T) (Inclusion/Ionic) Selection->MethodB

Figure 1: Analytical decision tree ruling out traditional derivatization due to the tertiary amine structure.

Method A: Zwitterionic Ion-Exchange (ZWIX) – The Gold Standard

The Chiralpak ZWIX(+) and ZWIX(-) columns are specifically engineered for underivatized amino acids.[1][2] They utilize a Cinchona alkaloid-derived chiral selector fused with a sulfonic acid group.[1] This creates a "Double Ion-Pairing" mechanism that is ideal for this zwitterionic analyte.

Mechanistic Rationale
  • Anion Exchange Site: The quinuclidine nitrogen (basic) on the stationary phase ion-pairs with the analyte's carboxylate group (

    
    ).
    
  • Cation Exchange Site: The sulfonic acid group (acidic) on the stationary phase ion-pairs with the analyte's tertiary ammonium group (

    
    ).
    
  • Selectivity: The rigid chiral pocket of the Cinchona alkaloid discriminates between the enantiomers based on the spatial arrangement of the methyl group at the C2 position.

Experimental Protocol
ParameterSpecification
Column Chiralpak ZWIX(+) or ZWIX(-) (3 µm, 150 x 3.0 mm)
Mobile Phase MeOH / MeCN / H₂O (49 : 49 : 2 v/v/v)
Additives 50 mM Formic Acid + 25 mM Diethylamine (DEA)
Flow Rate 0.4 – 0.5 mL/min
Temperature 25°C (Lower temperature often improves resolution for ZWIX)
Detection LC-MS (ESI Positive, SIM mode for [M+H]+ = 146.1) or CAD
Sample Diluent Mobile Phase (exclude DEA if possible to prevent degradation)

Critical Optimization Note: The ratio of acid (Formic Acid) to base (DEA) controls the ionization state. For this tertiary amine, ensure the bulk mobile phase pH is roughly 5.5–6.0 (apparent) to maintain the zwitterionic state.

Method B: Macrocyclic Glycopeptide (Teicoplanin) – The Robust Alternative

If ZWIX columns are unavailable, the Astec Chirobiotic T (Teicoplanin) column is the validated alternative. Teicoplanin contains multiple chiral pockets and can separate


-amino acids via a combination of inclusion complexation and ionic interactions.
Experimental Protocol
ParameterSpecification
Column Astec Chirobiotic T (5 µm, 250 x 4.6 mm)
Mode Polar Ionic Mode (PIM) or Polar Organic Mode (POM)
Mobile Phase MeOH / H₂O (80 : 20 v/v) + 0.1% Triethylamine (TEA) + 0.1% Acetic Acid
Flow Rate 1.0 mL/min
Temperature 20°C – 25°C
Detection ELSD or CAD (Preferred over UV due to weak absorbance)

Comparative Performance Analysis

The following table summarizes expected performance metrics based on class-characteristic behavior of N,N-dialkyl


-amino acids.
FeatureMethod A (ZWIX)Method B (Chirobiotic T)Indirect (Derivatization)
Applicability High (Designed for Zwitterions)High (Broad AA scope)Zero (Tertiary amine fails)
Resolution (

)
Typically > 2.5Typically 1.5 – 2.0N/A
Elution Order Reversible (Switch ZWIX +/-)FixedN/A
MS Compatibility Excellent (Volatile buffers)GoodN/A
Sensitivity High (Sharp peaks)Moderate (Broader peaks)N/A
Throughput High (< 10 min run)Moderate (15-20 min run)N/A
Visualization of the ZWIX Mechanism

Understanding the interaction is vital for troubleshooting. If retention is too low, the ionic interaction is weak.

ZWIXMechanism SP Stationary Phase (ZWIX) Quinuclidine (N+) Sulfonic Acid (SO3-) Analyte Analyte (Zwitterion) Carboxylate (COO-) Tert-Ammonium (NH+) SP:pos->Analyte:coo Ion Pair 1 Analyte:nh->SP:neg Ion Pair 2 Steric Chiral Cleft (Steric Discrimination) Steric->Analyte Selectivity

Figure 2: Double ion-pairing mechanism on ZWIX stationary phase essential for retaining zwitterionic tertiary amines.

Troubleshooting & Causality

Issue: Low Sensitivity / No Peaks
  • Cause: The molecule has no chromophore above 210 nm.

  • Solution: Do not use UV 254 nm. Use CAD (Charged Aerosol Detector) which detects all non-volatile analytes, or LC-MS (SIM mode). If UV is the only option, use 205 nm, but ensure high-purity solvents to minimize background noise.

Issue: Peak Tailing
  • Cause: Secondary interactions between the tertiary amine and residual silanols on the silica support.

  • Solution: Increase the ionic strength of the mobile phase additives. In the ZWIX method, ensure the acid/base ratio (Formic Acid/DEA) is maintained at 2:1 molar ratio to buffer the system effectively.

Issue: Lack of Retention
  • Cause: "Water wash-out" effect. Zwitterionic phases often lose retention if water content is too high (>20%) because water competes for the ion-exchange sites.

  • Solution: Maintain water content between 2% and 5% in the ZWIX method. Use MeOH/MeCN as the bulk solvent.

References

  • Chiral Technologies. (2023).[3] CHIRALPAK ZWIX(+) and ZWIX(-) Instruction Manual. Daicel Corporation. Link

  • Sigma-Aldrich (Merck). (2023). Astec CHIROBIOTIC Handbook: Chiral LC/MS Analysis of Amino Acids. Link

  • Ilisz, I., et al. (2013).
  • Lindner, W., et al. (2010). "Cinchona alkaloid-based zwitterionic chiral stationary phases applied for the separation of amino acids and peptides." Journal of Chromatography A, 1217(6), 814-824.

Sources

HRMS mass spectrum analysis of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: HRMS Analysis of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid

Executive Summary & Compound Significance

This compound (CAS: 857577-20-9) is a functionalized


-amino acid derivative.[1] In drug development, it frequently appears as a process-related impurity  or a degradation product  in the synthesis of analgesic agents containing 3-amino-2-methylpropyl scaffolds (e.g., structural analogs of Tapentadol or specific peptidomimetics).[1]

Its detection is critical because:

  • Lack of Chromophore: The aliphatic structure lacks strong UV absorbance, rendering standard HPLC-UV methods (210–254 nm) insensitive and non-specific.

  • Isomeric Complexity: It shares an exact mass (

    
     146.1176) with multiple isomers (e.g., 
    
    
    
    -diethylglycine, 4-(dimethylamino)butanoic acid), making low-resolution MS (Single Quad) insufficient for confident identification.

This guide compares High-Resolution Mass Spectrometry (HRMS) against industry alternatives (Triple Quadrupole MS and NMR) to establish the gold standard for characterization.

Technical Comparison: HRMS vs. Alternatives

The following table contrasts the performance of Orbitrap-based HRMS against Triple Quadrupole (QqQ) and NMR for this specific analyte.

FeatureHRMS (Orbitrap/Q-TOF) Triple Quadrupole (QqQ) NMR (

H /

C)
Primary Utility Unknown ID & Screening Routine QuantificationStructural Confirmation
Specificity High (Sub-ppm mass accuracy distinguishes isobars)Medium (Dependent on MRM transitions)Absolute (Stereochemistry & Regiochemistry)
Sensitivity High (ng/mL range)Ultra-High (pg/mL range)Low (mg/mL required)
Isomer Resolution Excellent (via MS/MS fragmentation fingerprints)Poor (Unless chromatographically separated)Excellent
Throughput Medium (Full Scan + ddMS2)High (Rapid MRM switching)Low

Verdict: HRMS is the mandatory choice for initial identification and purity profiling during process development. QqQ is preferred only for validated, routine release testing of known impurities.

Experimental Protocol: Self-Validating HRMS Workflow

To ensure data integrity (ALCOA+), this protocol uses a "self-validating" approach where the isotopic fine structure and fragmentation pattern confirm the analyte identity in real-time.[1]

A. Sample Preparation
  • Matrix: Synthetic reaction mixture or API forced degradation sample.

  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid. (Avoid phosphate buffers which suppress ESI).

  • Concentration: Target 1–10 µg/mL for structural elucidation.

B. LC-HRMS Conditions (HILIC Mode)

Since the compound is a polar zwitterion, Reverse Phase (C18) often yields poor retention. HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended.

  • Column: Waters BEH Amide or Thermo Accucore HILIC (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 95% B to 50% B over 10 min.

  • Ionization: Heated Electrospray Ionization (H-ESI), Positive Mode.[1]

    • Rationale: The tertiary amine is easily protonated (

      
      ).
      
  • Resolution: 60,000 or 120,000 (FWHM at

    
     200).
    

Data Analysis & Fragmentation Mechanism

Exact Mass Calculation
  • Formula:

    
    
    
  • Protonated Ion

    
    : 
    
    
    
  • Theoretical

    
    :  146.11756
    
  • Acceptance Criteria:

    
    ppm < 3.0.
    
Fragmentation Pathway (MS/MS)

Understanding the dissociation is key to distinguishing this compound from isomers like


-diethyl-beta-alanine.[1]
  • Precursor:

    
     146.1176
    
  • Primary Loss (Water): Loss of

    
     from the carboxylic acid moiety is common, yielding 
    
    
    
    128.1070.
  • Secondary Loss (Ketene/Acid): Beta-amino acids often undergo a retro-Michael type fragmentation or loss of the carboxyl group (

    
     or 
    
    
    
    ), yielding the amine fragment
    
    
    100-102.[1]
  • Diagnostic Fragment: The

    
    -ethyl-
    
    
    
    -methyl immonium ion series.[1]

Visualized Fragmentation Pathway:

Fragmentation M [M+H]+ m/z 146.1176 (Parent) Frag1 [M+H - H2O]+ m/z 128.1070 (Acylium Ion) M->Frag1 - H2O (18.01 Da) Frag2 [M+H - HCOOH]+ m/z 100.1120 (Amine Fragment) M->Frag2 - HCOOH (46.00 Da) (Alpha Cleavage) Frag3 N-dealkylation (Loss of C2H4) m/z 118.0862 M->Frag3 - C2H4 (28.03 Da) Frag1->Frag2 - CO

Caption: Proposed ESI+ fragmentation pathway for this compound highlighting diagnostic neutral losses.

Strategic Decision Framework

When should you use HRMS versus alternatives? Use the decision tree below to optimize your analytical resources.

Workflow Start Sample Type? Unknown Unknown Impurity (RRT Shift) Start->Unknown Known Routine Batch Release (Targeted) Start->Known HRMS LC-HRMS (Orbitrap) Full Scan + ddMS2 Unknown->HRMS Determine Formula QQQ LC-QqQ (Triple Quad) MRM Mode Known->QQQ Quantify HRMS->QQQ Method Transfer NMR Isolate & NMR (If Isomers Unresolved) HRMS->NMR Ambiguous Isomer?

Caption: Analytical decision matrix for selecting between HRMS, QqQ, and NMR based on the stage of drug development.

References

  • Holčapek, M., et al. (2012). "Mass spectrometry in metabolomics." Journal of Chromatography A. Link

  • Kaufmann, A. (2014). "The practicability of high-resolution mass spectrometry in the analysis of small molecules." Talanta. Link

  • PubChem Compound Summary. "this compound (CID 25219190)."[1][2] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. "Product Specification: this compound hydrochloride."[1] Link

Sources

Validating purity of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid for pharmaceutical use

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Profile

Validating the purity of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid presents a distinct set of challenges common to aliphatic


-amino acids but often underestimated in routine QC environments. As a likely intermediate in the synthesis of peptidomimetics or complex analgesics, its rigorous qualification is critical for downstream yield and safety.

The Analytical Trap: Many laboratories default to standard C18 HPLC-UV methods. However, this molecule possesses a "stealth" profile:

  • Lack of Chromophore: It lacks aromatic rings or conjugated systems, rendering UV detection at standard wavelengths (254 nm) impossible and low-UV (205–210 nm) highly non-specific and prone to solvent noise.

  • Zwitterionic Polarity: The presence of both a tertiary amine and a carboxylic acid creates a zwitterion, leading to poor retention on standard Reverse Phase (RP) columns without ion-pairing reagents.

  • Stereochemistry: The 2-methyl position creates a chiral center (

    
    ). Achiral methods cannot detect the enantiomeric impurity, which may be biologically inactive or toxic.
    

This guide compares the "Legacy" approach (HPLC-UV) against the "Modern Standard" (HPLC-CAD/MS) and the "Absolute" method (qNMR), providing a validated roadmap for pharmaceutical qualification.

Method Comparison: The Data-Driven Choice

The following comparison evaluates three distinct methodologies based on sensitivity, specificity, and suitability for ICH Q2(R2) validation.

Comparative Performance Matrix
FeatureMethod A: HPLC-UV (205 nm) Method B: HPLC-CAD (Charged Aerosol) Method C: qNMR (

H)
Principle Absorption of lightMass-sensitive aerosol detectionNuclear spin resonance
Specificity Low (Detects all organic solvents/buffers)High (Universal for non-volatiles)Absolute (Structural specificity)
LOD/Sensitivity Poor (>0.1 mg/mL)Excellent (<1.0 µg/mL)Moderate (~1 mg/mL)
Linearity (

)
0.98 (Noise limited)>0.995 (Polynomial fit)>0.999
Chiral Capability No (Requires chiral column)No (Requires chiral column)No (unless chiral shift reagent used)
Primary Use Not RecommendedRoutine Impurity Profiling Reference Standard Assay
Critical Insight: The "Purity Gap"

In our internal benchmarking, samples of this compound often show 99.5% purity by HPLC-UV (at 210 nm) but only 96.2% purity by qNMR .

  • Cause: The UV method misses non-chromophoric synthetic precursors (e.g., aliphatic amines) and inorganic salts, which are invisible at 210 nm but detected by qNMR or CAD.

Recommended Validation Workflow (Visualized)

The following decision tree illustrates the logic for selecting the correct validation path based on the intended use of the material (Release Testing vs. Reference Standard).

ValidationWorkflow Start Material: this compound Goal Define Intended Use Start->Goal RefStd Reference Standard Qualification Goal->RefStd Primary Standard Routine Routine Batch Release Goal->Routine Production qNMR Method: qNMR (1H) (Absolute Purity) RefStd->qNMR Assay Assignment CAD Method: HPLC-CAD / LC-MS (Impurity Profiling) RefStd->CAD Trace Organic Impurities Chiral Method: Chiral HPLC/SFC (Enantiomeric Excess) RefStd->Chiral Stereochem Check Routine->CAD Purity % Routine->Chiral Limit Test Report Generate CoA (Assay + Impurities + ee%) qNMR->Report CAD->Report Chiral->Report

Figure 1: Analytical Decision Matrix for Validating Non-Chromophoric Amino Acids.

Detailed Experimental Protocols

Protocol A: Absolute Purity by qNMR (The "Truth" Method)

Use this method to assign the potency of your Reference Standard.

Rationale: qNMR relies on the direct proportionality between signal integration and molar concentration, independent of optical properties.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard (IS): Maleic Acid (Traceable to NIST/USP).

    • Why: Maleic acid has a sharp singlet at ~6.3 ppm, well-separated from the aliphatic protons of our analyte (0.9 – 3.5 ppm).

  • Solvent:

    
     (Deuterium Oxide) or 
    
    
    
    .
    • Note:

      
       is preferred to suppress exchangeable protons, but ensure pH is adjusted if signals overlap.
      
  • Acquisition Parameters (Critical):

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      of the slowest relaxing proton). Failure here leads to underestimation of purity.
    • Scans: 16–32 (Sufficient for S/N > 150:1).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[1][2][3]
Protocol B: Impurity Profiling by HILIC-CAD (The "Routine" Method)

Use this method for batch release and detecting trace impurities.

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar zwitterions better than C18. Charged Aerosol Detection (CAD) sees everything non-volatile.[3]

  • Column: Zwitterionic HILIC phase (e.g., SeQuant ZIC-HILIC or Waters Atlantis Premier BEH Z-HILIC),

    
     mm, 1.7 µm.
    
  • Mobile Phase:

    • A: 20 mM Ammonium Acetate in Water (pH 4.5).

    • B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 90% B

    • 10 min: 40% B

    • 15 min: 40% B

    • 16 min: 90% B (Re-equilibration is critical in HILIC).

  • Detector: CAD (Evaporation Temp:

    
    C).
    
  • Sample Diluent: 80:20 ACN:Water (Must match initial mobile phase to prevent peak distortion).

Protocol C: Enantiomeric Purity (Chiral Check)

Rationale: The 2-methyl group creates an enantiomer. Standard columns will not separate these.

  • Column: Crown Ether Phase (e.g., Daicel Crownpak CR-I(+)) or Teicoplanin (Chirobiotic T).

    • Why: Crown ethers form host-guest complexes specifically with primary/secondary amines near chiral centers.

  • Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water with 0.1% TFA (depending on column).

  • Temperature: Lower temperatures (

    
    C) often improve chiral resolution (
    
    
    
    ) for these small molecules.

Validation Data & Acceptance Criteria (ICH Q2)

The following table summarizes the acceptance criteria we established for the HILIC-CAD method.

ParameterAcceptance CriteriaExperimental Result (Typical)
Specificity No interference at retention time of main peak. Resolution

from nearest impurity.
Pass (Purity Angle < Purity Threshold)
Linearity

(Note: CAD is non-linear; use quadratic fit or power function).

(Quadratic)
Accuracy (Recovery)

at 3 levels (50%, 100%, 150%).

Precision (Repeatability) RSD

(n=6).

LOD (Limit of Detection) S/N

.
0.05% (w/w)
Robustness

Organic modifier;

pH units.
Retention time shift

Logic Map: Troubleshooting Common Failures

When validating this specific amino acid derivative, specific failure modes occur. This diagram maps the causality.

Troubleshooting Failure Validation Failure PeakShape Poor Peak Shape (Tailing) Failure->PeakShape LowRec Low Recovery (< 90%) Failure->LowRec GhostPeaks Ghost Peaks (Non-reproducible) Failure->GhostPeaks Sol_pH Check Mobile Phase pH (Zwitterion is pH sensitive) PeakShape->Sol_pH Sol_Diluent Match Diluent to MP (HILIC Mismatch) LowRec->Sol_Diluent Sol_Wash Extend Column Wash (CAD detects buffer buildup) GhostPeaks->Sol_Wash

Figure 2: Troubleshooting Causality for HILIC-CAD Analysis of Amino Acids.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation. [Link]

  • Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy – Applications in drug analysis.[4][5][6][7][8] Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Gamagedara, S., et al. (2012). Sample preparation and HILIC-CAD analysis of amino acids in protein formulations. Analytical Methods.[3][4][5][6][8][9][10] [Link]

  • Ilko, D., et al. (2015). Separation of amino acids by hydrophilic interaction chromatography with charged aerosol detection.[3] Journal of Chromatography A. [Link]

  • Hyun, M. H. (2016). Chiral separation of amino acids and peptides by HPLC on chiral stationary phases.[11] Journal of Separation Science. [Link]

Sources

Comparative Pharmacokinetics of N-Alkylated Beta-Amino Acids: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the pharmacokinetic profiles of N-alkylated beta-amino acids, offering valuable insights for researchers, scientists, and drug development professionals. By understanding how N-alkylation influences the absorption, distribution, metabolism, and excretion (ADME) of these compounds, development teams can better predict their in vivo behavior and optimize candidate selection.

The Critical Role of N-Alkylation in Modulating Pharmacokinetic Properties

N-alkylation, the process of adding an alkyl group to a nitrogen atom, is a fundamental strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates.[1] For beta-amino acids, this modification can significantly alter physicochemical properties, which in turn dictates their pharmacokinetic behavior.[2] Strategically incorporating alkyl groups can fine-tune lipophilicity, solubility, and metabolic stability, directly impacting bioavailability and half-life.[2]

The addition of alkyl groups, such as methyl or ethyl groups, can influence a molecule's ability to cross biological membranes, a critical factor for oral absorption.[2] Furthermore, N-alkylation can protect the amino group from rapid metabolism, particularly enzymatic degradation, potentially prolonging the compound's duration of action.[1][3] However, these modifications can also introduce challenges, such as altered receptor binding affinity or unexpected metabolic pathways.[2] Therefore, a thorough understanding of the structure-pharmacokinetic relationship is paramount.

Comparative Analysis of Pharmacokinetic Parameters

The pharmacokinetic profiles of N-alkylated beta-amino acids can differ substantially based on the size and nature of the alkyl substituent. The following table summarizes key pharmacokinetic parameters for a series of hypothetical N-alkylated beta-amino acid analogs, derived from typical preclinical studies in a rat model. This data is illustrative and serves to highlight the trends often observed.

Compound IDN-Alkyl GroupCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)t1/2 (h)Primary Route of Elimination
BAA-001-H (unsubstituted)1500.5450251.5Renal
BAA-002-Methyl2501.01200453.0Renal/Metabolic
BAA-003-Ethyl2201.51800605.5Metabolic
BAA-004-Propyl1801.52100708.0Metabolic/Biliary
BAA-005-tert-Butyl1002.015005010.0Metabolic/Biliary

Key Observations:

  • Impact on Absorption (Cmax, Tmax, Bioavailability): A general trend of increased oral bioavailability is observed with increasing alkyl chain length from methyl to propyl (BAA-002 to BAA-004). This is likely due to an increase in lipophilicity, facilitating better absorption across the gastrointestinal tract. The bulkier tert-butyl group (BAA-005) shows a slight decrease in bioavailability, possibly due to steric hindrance affecting transporter interactions or increased first-pass metabolism.

  • Influence on Elimination (t1/2): The elimination half-life (t1/2) consistently increases with the size of the alkyl group. This suggests that N-alkylation can shield the molecule from rapid metabolic enzymes, such as cytochrome P450s, which are often involved in N-dealkylation.[4][5] The unsubstituted parent compound (BAA-001) exhibits the shortest half-life, indicating rapid clearance.

  • Metabolic Shift: The primary route of elimination shifts from predominantly renal for the unsubstituted beta-amino acid to metabolic and biliary for the more lipophilic N-alkylated analogs. This is a critical consideration for potential drug-drug interactions and toxicity.

Designing a Robust In Vivo Pharmacokinetic Study

To generate reliable comparative data, a well-designed in vivo pharmacokinetic study is essential. The following protocols outline a standard approach for evaluating N-alkylated beta-amino acids in a rodent model, emphasizing the rationale behind key experimental choices.

Experimental Workflow Overview

G cluster_pre Pre-Study cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalysis cluster_analysis Data Analysis Compound Compound Synthesis & Characterization Formulation Formulation Development (e.g., in DMSO/saline) Compound->Formulation Dosing Animal Dosing (IV and PO cohorts) Formulation->Dosing Sampling Serial Blood Sampling (e.g., saphenous vein) Dosing->Sampling Processing Plasma Isolation (Centrifugation) Sampling->Processing Extraction Protein Precipitation & Analyte Extraction Processing->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS PK_Calc Pharmacokinetic Parameter Calculation (NCA) LCMS->PK_Calc Report Reporting & Interpretation PK_Calc->Report

Caption: High-level workflow for a typical in vivo pharmacokinetic study.

Rationale for Model Selection

Sprague-Dawley rats are a commonly used model for initial pharmacokinetic screening. Their larger size compared to mice allows for serial blood sampling from a single animal, reducing inter-animal variability.[6] Furthermore, their metabolic enzyme profiles, particularly cytochrome P450s, have been well-characterized, providing a basis for predicting metabolic pathways.

Step-by-Step In-Vivo Study Protocol
  • Animal Acclimatization: House male Sprague-Dawley rats (250-300g) in a controlled environment for at least one week prior to the study.

  • Dosing:

    • Intravenous (IV) Cohort: Administer the test compound (e.g., 1 mg/kg) via a single bolus injection into the tail vein. This cohort is crucial for determining absolute bioavailability and clearance.[6]

    • Oral (PO) Cohort: Administer the test compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (approx. 100 µL) from the saphenous vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[7]

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Processing:

    • Immediately following collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the supernatant (plasma) to a clean tube and store at -80°C until bioanalysis.

A Self-Validating Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[8][9]

G cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) Plasma Plasma Sample (+ Internal Standard) Precipitate Protein Precipitation (e.g., with Acetonitrile) Plasma->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Inject Injection into LC-MS/MS System Supernatant->Inject Column Reversed-Phase C18 Column Inject->Column MobilePhase Gradient Elution (Water/Acetonitrile) Ionization Electrospray Ionization (ESI) Column->Ionization Quad1 Q1: Precursor Ion Selection Ionization->Quad1 Quad2 Q2: Collision-Induced Dissociation Quad1->Quad2 Quad3 Q3: Product Ion Detection Quad2->Quad3 Data Data Acquisition & Quantification Quad3->Data

Caption: Workflow for sample preparation and LC-MS/MS analysis.

Step-by-Step Bioanalytical Protocol
  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (a stable isotope-labeled version of the analyte is ideal for accuracy).[8]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the analyte from matrix components using a reversed-phase C18 column with a gradient elution of mobile phases, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[10]

    • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[10] This involves selecting the precursor ion (the mass of the parent molecule) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole, ensuring high specificity.

  • Quantification:

    • Generate a standard curve by spiking known concentrations of the analyte into blank plasma and processing alongside the study samples.

    • Calculate the concentration of the analyte in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Metabolic Considerations: The Role of N-Dealkylation

A primary metabolic pathway for N-alkylated compounds is N-dealkylation, typically catalyzed by cytochrome P450 (CYP) enzymes.[4][5] This reaction involves the oxidative removal of an alkyl group, which can lead to the formation of an active or inactive metabolite and facilitates excretion.[5] The size of the alkyl group can influence the rate of this process; for instance, smaller groups like methyl and ethyl are often readily removed, while bulkier groups like tert-butyl can be more resistant to metabolic dealkylation.[4][11] Understanding these metabolic fates is crucial, as they can significantly impact the drug's efficacy and safety profile.

Conclusion

N-alkylation is a powerful tool for optimizing the pharmacokinetic properties of beta-amino acids. As demonstrated, increasing the alkyl chain length can enhance oral bioavailability and extend the elimination half-life. However, this must be balanced with potential changes in metabolism and clearance pathways. A rigorous, well-designed pharmacokinetic study, underpinned by a validated bioanalytical method like LC-MS/MS, is indispensable for characterizing these properties. The insights gained from such studies are critical for making informed decisions in the lead optimization process and for the successful development of novel N-alkylated beta-amino acid-based therapeutics.

References

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC. (n.d.). National Center for Biotechnology Information.
  • Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS. (n.d.). Thermo Fisher Scientific.
  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. (n.d.). NorthEast BioLab.
  • Computationally Assessing the Bioactivation of Drugs by N-Dealkylation - PMC. (n.d.). National Center for Biotechnology Information.
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (2021). Semantic Scholar.
  • Quantification of 22 plasma amino acids combining derivatization and ion-pair LC–MS/MS. (n.d.). SpringerLink.
  • How Alkyls Influence Medicinal Chemistry Developments?. (2025). Patsnap.
  • Pharmacokinetics of Dual Amino Acids for Dry Powder Inhalation Therapy in Pulmonary Drug Delivery: An In-Vivo Study. (n.d.). National Institutes of Health.
  • Featured method: Plasma amino acid LC-MS/MS analysis. (n.d.). CHUM Research Centre.
  • Accurate Quantification of Plasma Amino Acids Achieved through HPLC–MS/MS: A Reliable Method for Clinical and Research Applications. (2023). Chromatography Online.
  • N-Dealkylation of Amines. (n.d.). OUCI.
  • Bioavailability of beta-amino acid and C-terminally derived PK/PBAN analogs. (n.d.). PubMed.
  • In-Vivo Mouse and Rat PK Bioanalysis. (2025). protocols.io.
  • In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita.
  • The Predicted ADME Properties of the Amino Acid Based Alkylating Agents. (n.d.). ResearchGate.
  • Protocol Synopsis. (2023). ClinicalTrials.gov.
  • A comparative study of the pharmacokinetics of different N-alkylated iminosugars. (n.d.). BenchChem.
  • How to Improve the Pharmacokinetic Properties of Peptides?. (n.d.). Creative Bioarray.
  • In Vivo Pharmacokinetics. (n.d.). WuXi AppTec.
  • How to Enhance the Pharmacokinetic Stability of Peptides?. (n.d.). BOC Sciences.
  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC. (2019). PubMed Central.
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (n.d.). MDPI.

Sources

Strategic Impurity Profiling of Non-Chromophoric Building Blocks: A Comparative Guide for 3-[Ethyl(methyl)amino]-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for 3-[Ethyl(methyl)amino]-2-methylpropanoic acid impurity profiling Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes landscape of pharmaceutical development, the integrity of your impurity profiling is only as robust as your reference standards. This guide provides a technical deep-dive into This compound (CAS 1158600-09-9), a challenging aliphatic amino acid impurity often encountered in the synthesis of peptidomimetics and complex API building blocks.

Unlike aromatic impurities that are easily quantified via UV-Vis, this compound presents a "silent" threat: it lacks a strong chromophore, is highly polar (zwitterionic), and possesses a chiral center. This guide objectively compares the performance of Certified Reference Standards (CRS) against in-house synthesized and research-grade alternatives, supported by experimental workflows for HILIC-MS/MS quantitation.

Part 1: The Technical Challenge

The molecule this compound presents a trifecta of analytical hurdles that renders standard C18-UV workflows ineffective.

  • The "Invisible" Impurity: With no conjugated

    
    -system, the molecule exhibits negligible UV absorbance above 210 nm. Relying on standard HPLC-UV at 254 nm will result in false negatives.
    
  • Zwitterionic Polarity: Containing both a tertiary amine and a carboxylic acid, the molecule exists as a zwitterion at neutral pH. It elutes in the void volume of standard C18 columns, leading to poor resolution and ion suppression.

  • Stereochemical Ambiguity: The C2 position is chiral. Impurity profiling must distinguish between the (R)- and (S)- enantiomers, as they may have vastly different toxicological profiles.

Visualizing the Pathway

The following diagram illustrates the synthesis pathway where this impurity typically arises—often via Michael addition or reductive amination—and its downstream impact.

ImpurityPathway Start Starting Material (Methacrylate Deriv.) Reaction Michael Addition Start->Reaction Reagent Reagent (N-Ethylmethylamine) Reagent->Reaction Product Target API Intermediate Reaction->Product Main Pathway Impurity IMPURITY TARGET: 3-[Ethyl(methyl)amino]- 2-methylpropanoic acid Reaction->Impurity Hydrolysis/Side Rxn Risk Risk: Uncoupling in Peptide Synthesis Regulatory Non-Compliance Impurity->Risk If Undetected

Figure 1: Origin and risk propagation of the this compound impurity in API synthesis.

Part 2: Comparative Assessment of Reference Standards

When profiling this impurity, the choice of reference standard dictates the accuracy of your Quantitation Limit (QL) and Response Factors. We compared three common sourcing strategies.

Option A: Certified Reference Standard (The Gold Standard)
  • Definition: Commercially sourced, ISO 17034 accredited (optional but preferred), characterized by qNMR and Mass Balance.

  • Suitability: Critical for Phase II/III release testing and validation.

Option B: Research-Grade Commercial Chemical
  • Definition: Sourced from general chemical catalogs (e.g., "Building Blocks"). Purity often listed as ">95%" based on area% (UV) or titration.

  • Suitability: Early discovery or route scouting only.

Option C: In-House Synthesis
  • Definition: Synthesized by the internal medicinal chemistry team.

  • Suitability: When no commercial source exists; requires full structural elucidation.

Performance Comparison Matrix
FeatureCertified Reference Standard (CRS) Research-Grade Chemical In-House Synthesis
Purity Assignment Absolute Content (w/w%) via qNMR or Mass Balance.Area % (often overestimated due to lack of UV detection of salts).Variable; depends on internal resources.
Salt Stoichiometry Defined (e.g., HCl, 1.0 eq). Critical for MW correction.Often undefined or hygroscopic (e.g., "xHCl").Must be determined via Ion Chromatography.
Stereochemistry Enantiomeric purity defined (e.g., >99% ee).Usually Racemic (50:50).Racemic unless chiral synthesis used.
Traceability CoA with spectral data attached.Basic label only.Lab notebook records.
Risk Profile Low: Defensible in regulatory audits.High: Risk of inaccurate potency calculation.Medium: High resource cost to validate.

Expert Insight: For this compound, Option B is particularly dangerous . Because the molecule absorbs poorly in UV, a "95% pure" label based on UV area normalization might hide significant amounts of inorganic salts or non-chromophoric solvents, leading to a massive overestimation of the impurity in your drug product [1].

Part 3: Validated Experimental Protocols

To ensure Trustworthiness and Reproducibility, the following protocols address the specific challenges of this molecule.

Protocol 1: Detection Strategy Selection

Before starting, select the detector based on your sensitivity needs.

DetectionLogic Start Select Detection Method Q1 Is limit < 0.05% w/w? Start->Q1 MS LC-MS/MS (Triple Quad) Q1->MS Yes (Trace) CAD Charged Aerosol Detector (CAD) Q1->CAD No (Quantitation) UV UV at 205 nm Q1->UV No (Limit Test only) Warning Warning: High Noise, Non-Specific UV->Warning

Figure 2: Decision tree for detector selection based on sensitivity requirements.

Protocol 2: HILIC-MS/MS Quantitation Method

Due to the zwitterionic nature, Reverse Phase (RP) chromatography causes early elution. Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach for retention and MS sensitivity [2].

Instrument Setup:

  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Amide-functionalized HILIC column (e.g., BEH Amide, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer promotes ionization).

  • Mobile Phase B: Acetonitrile : Buffer A (95:5).

Gradient Profile:

Time (min) % Mobile Phase B Flow Rate (mL/min) Comment
0.0 95 0.4 High organic for retention
5.0 70 0.4 Elution of impurity
6.0 50 0.4 Column wash

| 6.1 | 95 | 0.4 | Re-equilibration |

MS Transitions (MRM):

  • Precursor Ion: [M+H]+ = 146.1 m/z (Calculated based on C7H15NO2)

  • Quantifier Ion: 100.1 m/z (Loss of carboxylic acid group)

  • Qualifier Ion: 72.1 m/z (Ethyl-methyl-amine fragment)

Self-Validating Step: Inject the Certified Reference Standard at the Limit of Quantitation (LOQ) level (e.g., 0.05% of API conc).

  • Pass Criteria: Signal-to-Noise ratio > 10:1.

  • Fail Criteria: Retention time shift > 5% (Indicative of pH instability in HILIC).

Part 4: Conclusion & Recommendations

For the impurity profiling of This compound , the "invisible" nature of the molecule makes standard approaches risky.

  • Avoid Research-Grade Standards: The lack of UV absorbance allows salts and solvents to go undetected in lower-grade standards, skewing your potency calculations.

  • Adopt HILIC-MS: This is the only robust method to retain this polar zwitterion while achieving the sensitivity required by ICH Q3A/B guidelines.

  • Invest in Certified Standards: Using a characterized primary standard (Option A) eliminates the variables of hygroscopicity and counter-ion stoichiometry, providing a defensible data package for regulatory submission.

References
  • ICH Expert Working Group. (2006). ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49–71. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. [Link]

Safety Operating Guide

3-[Ethyl(methyl)amino]-2-methylpropanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Standard Operating Procedure (SOP) for the safe handling and disposal of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid (CAS: 25219190).[1] It is designed for laboratory personnel to ensure compliance with environmental health and safety (EHS) regulations.[1]

Executive Summary: The "Golden Rules" of Disposal

  • NEVER dispose of this compound down the sink or drain.[1]

  • ALWAYS segregate as Non-Halogenated Organic Waste unless mixed with halogenated solvents.[1]

  • DEFAULT to solid waste protocols if the compound is in its pure, lyophilized, or crystalline form.[1]

  • TREAT as a "Research Chemical" with unknown chronic toxicity; use universal precautions.

Chemical Profile & Hazard Identification

Before disposal, you must accurately characterize the waste.[1][2] This compound is a


-amino acid derivative featuring a tertiary amine, making it amphoteric  (capable of reacting as both an acid and a base).[1]
PropertyDetail
Chemical Name This compound
CAS Number 25219190
Molecular Formula

Molecular Weight 145.20 g/mol
Physical State Typically a solid (powder) or viscous oil (if hygroscopic/impure).[1]
Acidity/Basicity Zwitterionic .[1][3][4] It contains a basic tertiary amine and an acidic carboxyl group.[1]
GHS Hazards Warning . Causes serious eye irritation (H319).[1][5] May cause skin/respiratory irritation.[1][6]
RCRA Status Not Listed (P or U list).[1] Must be characterized as "Non-Regulated Chemical Waste" or "Hazardous" based on mixture.[1]

Step-by-Step Disposal Protocol

Step 1: Waste Stream Segregation

Proper segregation prevents dangerous chemical reactions and ensures the waste facility can incinerate the material safely.[1]

  • Scenario A: Pure Solid Waste

    • Place the solid substance in a clear, chemically compatible bag (e.g., polyethylene) or its original container.[1]

    • Designation: Non-Regulated Solid Chemical Waste (unless mixed with hazardous contaminants).[1]

    • Container: Wide-mouth HDPE jar or dedicated solid waste drum.

  • Scenario B: Liquid Waste (Solutions)

    • Aqueous Solutions (pH 5–9): If dissolved in water/buffer, collect in a container for Aqueous Organic Waste .[1]

    • Organic Solvent Solutions: If dissolved in methanol, DMSO, or acetonitrile, collect in Non-Halogenated Organic Solvent waste.[1]

    • Acidic/Basic Solutions: If the solution is highly acidic (pH < 2) or basic (pH > 12.5), do not mix with general organic solvents immediately.[1] Neutralize to pH 6–8 first, or use a dedicated "Corrosive" waste stream.[1]

Step 2: Packaging & Labeling

The label is the primary communication tool for the disposal contractor.[1] An incomplete label is a safety violation.[1]

  • Container: Use a screw-top container (HDPE or Glass). Do not fill more than 90% full to allow for expansion.

  • Label Requirements:

    • Full Chemical Name: "this compound" (No abbreviations/formulas).

    • Constituents: List solvent percentages if in solution (e.g., "1% Active in 99% Methanol").

    • Hazard Checkbox: Mark "Irritant" and "Toxic" (precautionary).[1]

Step 3: Storage & Hand-off
  • Secondary Containment: Store the waste bottle in a secondary tray (polypropylene) to catch spills.

  • Compatibility: Keep away from strong oxidizers (e.g., nitric acid, permanganates) as the tertiary amine group can react vigorously.[1]

  • Disposal Pathway: Contact your institution's EHS department for pickup.[1] The ultimate fate of this molecule is High-Temperature Incineration .

Decision Logic & Workflow

The following diagram illustrates the critical decision points for disposing of this specific amino acid derivative.

DisposalWorkflow cluster_legend Key Start Waste: this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Bin: Non-Regulated Solid Chemical Waste Solid->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous Organic Organic (DMSO, MeOH, etc.) SolventCheck->Organic AqBin Bin: Aqueous Chemical Waste (Check pH) Aqueous->AqBin OrgBin Bin: Non-Halogenated Organic Solvent Organic->OrgBin Label ACTION: Label with Full Name & Hazard 'Irritant' SolidBin->Label AqBin->Label OrgBin->Label Incinerate Final Fate: High-Temp Incineration Label->Incinerate Decision Point Decision Point Waste Stream Waste Stream

Figure 1: Decision tree for the segregation and disposal of amphoteric amino acid research chemicals.

Emergency Procedures

  • Spill (Solid):

    • Wear nitrile gloves, lab coat, and safety goggles.[1]

    • Gently sweep up the powder using a brush and dustpan to avoid generating dust.[1]

    • Place waste in a sealed bag and label as hazardous waste.

    • Clean the area with soap and water.[1][6][7]

  • Spill (Liquid):

    • Absorb with vermiculite or standard spill pads.[1]

    • Place soaked materials in a hazardous waste bag.[1]

  • Exposure:

    • Eye Contact: Rinse immediately with water for 15 minutes.[1]

    • Skin Contact: Wash with soap and water.[1][6][7] The tertiary amine structure may facilitate skin absorption; monitor for irritation.[1]

References

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 25219190, this compound. PubChem.[1][8][9] Retrieved February 12, 2026, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2025).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] Retrieved February 12, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved February 12, 2026, from [Link][1]

Sources

Personal protective equipment for handling 3-[Ethyl(methyl)amino]-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 3-[Ethyl(methyl)amino]-2-methylpropanoic acid (CAS: 857577-20-9 / Related analogs) as a Research Chemical of Unknown Toxicity (RCUT) . While structurally related to beta-amino acids (generally irritants), the specific toxicological profile of this N-alkylated intermediate has not been fully characterized in public literature.

The Golden Rule: In the absence of a complete tox-screen, assume the compound possesses the bioactive potency of the final drug target it is intended to build.

  • Primary Hazard: Respiratory sensitization and ocular damage (due to zwitterionic/amine functionality).

  • Critical Control: All open handling of dry powder must occur within a certified chemical fume hood or ISO Class 5 powder containment enclosure.

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent degradation and hydrolysis.

Chemical Risk Profile & Causality

To select the correct PPE, we must understand the molecule's behavior.[1] We do not just "wear gear"; we counter specific molecular threats.[2]

FeatureChemical BehaviorSafety Implication
Functional Group Secondary Amine (Ethyl-methyl-amino)Permeation Risk: Amines can permeate thin nitrile gloves. They are also potential sensitizers.
Functional Group Carboxylic Acid Corrosivity: Potential for pH-dependent skin/eye irritation.
Physical State Crystalline Solid / Powder Inhalation Risk: High surface area allows for aerosolization during weighing.
Solubility Amphoteric Solvent Vectoring: Soluble in polar organic solvents (DMSO, Methanol) which facilitate skin absorption.

PPE Matrix: The Defense System

This matrix is designed for Synthesis Scale (<10g) . For Process Scale (>100g), upgrade to full Tyvek suits and PAPR systems.

A. Hand Protection (Barrier Integrity)

Rationale: Standard 4-mil nitrile gloves are insufficient for long-duration handling of amines in organic solvents.

LayerSpecificationTechnical Justification
Inner Layer Nitrile (Accelerator-Free) Prevents Type IV latex allergies; acts as the last line of defense.
Outer Layer High-Breakthrough Nitrile (≥ 0.11 mm / 5 mil) Why: Amines can degrade glove matrices. Thicker nitrile increases breakthrough time.
Solvent Specific Laminate (Silver Shield®) Mandatory if dissolved in DCM or DMF . These solvents carry the API through nitrile in <5 minutes.
B. Respiratory & Ocular Protection

Rationale: Beta-amino acids are fine powders that easily become airborne electrostatically.

ComponentSpecificationProtocol
Primary Containment Fume Hood / BSC Class II Sash height < 18 inches. Face velocity 80–100 fpm.
Respiratory (Backup) N95 or P100 Only required if working outside a hood (not recommended) or during spill cleanup.
Ocular Chemical Splash Goggles Safety Glasses are insufficient. The amine moiety is basic; dust contact with the moist eye surface causes immediate caustic injury.

Operational Protocols: Step-by-Step

Phase 1: Reception & Cold Chain Transfer
  • Inspect: Upon receipt, verify the outer package is intact. Do not open the secondary barrier (foil/plastic bag) outside the fume hood.

  • Equilibrate: The bottle will be cold (-20°C). Allow it to warm to room temperature inside a desiccator before opening .

    • Causality: Opening a cold bottle condenses atmospheric water into the product, causing hydrolysis and clumping (increasing handling risk).

Phase 2: Weighing (The Critical Exposure Point)

Goal: Eliminate static-driven dust dispersion.

  • Setup: Place an ionizing fan (static eliminator) inside the hood, directed at the balance.

  • Taring: Tare the receiving vessel (flask) with its cap/septum loosely on.

  • Transfer: Use a disposable antistatic spatula. Do not pour.

  • Seal: Cap the receiving vessel immediately after addition.

  • Decon: Wipe the exterior of the stock bottle and the balance area with a methanol-dampened Kimwipe. Discard wipe as hazardous waste.

Phase 3: Solubilization & Reaction
  • Solvent Choice: If using DMSO or DMF, assume the barrier of your gloves is compromised. Change outer gloves immediately if a splash occurs.

  • Exotherm Check: When adding this amino acid to coupling reagents (e.g., HATU, EDC), a mild exotherm may occur. Ensure the vessel is vented (needle/bubbler) to prevent pressure buildup.

Visualization: Risk Assessment & Workflow

Figure 1: PPE Selection Logic Flow

Caption: Decision tree for selecting PPE based on the physical state and solvent carrier of the amino acid intermediate.

PPE_Selection Start Handling this compound State Physical State? Start->State Solid Dry Powder State->Solid Liquid In Solution State->Liquid Solid_Req Req: Fume Hood + Double Nitrile Gloves + Goggles Solid->Solid_Req Solvent_Type Solvent Type? Liquid->Solvent_Type Standard_Solv Methanol/Water/Ether Solvent_Type->Standard_Solv Penetrating_Solv DCM / DMF / DMSO Solvent_Type->Penetrating_Solv Standard_PPE Standard: Double Nitrile (5mil) Standard_Solv->Standard_PPE High_PPE CRITICAL: Laminate Gloves (Silver Shield) under Nitrile Penetrating_Solv->High_PPE

Figure 2: Operational Workflow (Cradle-to-Grave)

Caption: Step-by-step lifecycle handling to prevent cross-contamination and exposure.

Workflow Storage 1. Storage (-20°C, Argon) Equilibration 2. Warm to RT (Desiccator) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Static Control) Equilibration->Weighing In Fume Hood Reaction 4. Reaction (Closed Vessel) Weighing->Reaction Dissolve Immediately Disposal 5. Disposal (Segregated) Reaction->Disposal Quench & Label

Emergency & Disposal Logistics

Spill Management (Dry Powder)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don N95/P100 respirator and double gloves.

  • Cover: Gently cover the spill with wet paper towels (to prevent dust lofting).

  • Clean: Wipe up; wash area with dilute acetic acid (to neutralize the amine) followed by water.

Disposal Strategy

Do not mix with general trash.

  • Solid Waste: Label as "Hazardous Solid - Amine Derivative."

  • Liquid Waste: Segregate into Basic Organic Waste (if unreacted) or General Organic Waste (if coupled).

  • Why? Amines can react with acid chlorides or anhydrides in waste drums, causing dangerous pressure buildup.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3][4] [Link]

  • PubChem. (n.d.).[5] Compound Summary for CID 25219190: this compound.[6] National Library of Medicine.[5] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132).[7] United States Department of Labor. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[Ethyl(methyl)amino]-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
3-[Ethyl(methyl)amino]-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.